(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
Description
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTBGXJERDIJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679972 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093059-58-5 | |
| Record name | [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-fluoro-5-(trifluoromethyl)phenyl]hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a key building block in modern medicinal chemistry, prized for its role in the synthesis of complex heterocyclic scaffolds. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and enhances the pharmacokinetic profile of derivative drug candidates. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this versatile intermediate, with a particular focus on its role in the development of innovative therapeutics. Detailed experimental protocols and an examination of the structure-activity relationships it enables are presented to empower researchers in the field of drug discovery.
Introduction: The Strategic Importance of Fluorinated Phenylhydrazines
The incorporation of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's lipophilicity and electronic nature, often leading to improved pharmacokinetic properties.[1][2] (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine combines these advantageous features, making it a highly sought-after precursor for the synthesis of novel pharmaceuticals, especially in the realm of kinase inhibitors and other targeted therapies.[3] This guide will delve into the synthetic pathways to access this valuable compound, its key characteristics, and its application in the synthesis of bioactive molecules.
Synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is typically achieved through a well-established two-step sequence: the diazotization of the corresponding aniline followed by a reduction of the resulting diazonium salt. This classical approach can be adapted to produce a variety of substituted phenylhydrazines with high efficiency.
Reaction Pathway
The overall synthetic scheme is as follows:
Caption: General synthetic pathway for (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
Step-by-Step Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the synthesis of similar phenylhydrazine derivatives.[4][5]
Step 1: Diazotization of 2-Fluoro-5-(trifluoromethyl)aniline
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 2-Fluoro-5-(trifluoromethyl)aniline to the stirred acidic solution while maintaining the temperature below 5 °C.
-
A solution of sodium nitrite in water is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., by potassium iodide-starch paper).
-
The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
The cold diazonium salt solution from Step 1 is then slowly added to the sodium sulfite solution, with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
Concentrated hydrochloric acid is then added, and the mixture is heated to reflux for 2-4 hours to hydrolyze the intermediate sulfonate.
-
Upon cooling, the (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride precipitates from the solution.
-
The solid is collected by filtration, washed with cold water, and can be purified by recrystallization.[6]
-
To obtain the free base, the hydrochloride salt is treated with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the final product.
Physicochemical Properties
The properties of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and its hydrochloride salt are summarized below. It is important to note that the free base is an oily liquid or a low-melting solid that may darken upon exposure to air and light.[5]
| Property | (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (Free Base) | (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride |
| Molecular Formula | C₇H₆F₄N₂ | C₇H₇ClF₄N₂ |
| Molecular Weight | 194.13 g/mol | 230.59 g/mol [3] |
| Appearance | Colorless to yellow oily liquid or solid | White to off-white solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in most organic solvents | Soluble in water |
| CAS Number | Not available | 1092958-56-9[3] |
Applications in Drug Development
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a critical intermediate in the synthesis of pyrazole-containing pharmaceuticals. The pyrazole moiety is a common scaffold in kinase inhibitors, and the substituents on the phenyl ring play a crucial role in modulating the drug's activity and pharmacokinetic profile.
Case Study: Synthesis of Berotralstat
A prominent example of the application of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is in the synthesis of Berotralstat , an orally administered plasma kallikrein inhibitor for the treatment of hereditary angioedema.[7] The synthesis of the core pyrazole structure of Berotralstat involves the condensation of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine with a 1,3-dicarbonyl compound.
Caption: Simplified retrosynthetic analysis of Berotralstat highlighting the role of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
The (2-fluoro-5-(trifluoromethyl)phenyl)pyrazole moiety in Berotralstat is crucial for its high potency and selectivity.[7] The fluorine and trifluoromethyl groups contribute to the overall lipophilicity and electronic properties of the molecule, which in turn influence its binding to the active site of the target enzyme and its metabolic stability.
Safety and Handling
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local regulations.
Conclusion
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its synthesis, while requiring careful control of reaction conditions, is based on well-understood and scalable chemical transformations. The unique combination of fluorine and trifluoromethyl substituents on the phenyl ring provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, as exemplified by the successful development of Berotralstat. As the demand for more effective and safer drugs continues to grow, the importance of key fluorinated intermediates like (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in drug discovery and development is set to increase.
References
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N′-[(2-Fluorophenyl)methylidene]acetohydrazide. National Center for Biotechnology Information. Available at: [Link]
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(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride. MySkinRecipes. Available at: [Link]
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Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for. AWS. Available at: [Link]
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berotralstat. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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(+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. PubChem. Available at: [Link]
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New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. Available at: [Link]
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Berotralstat. Wikipedia. Available at: [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
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Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. MDPI. Available at: [Link]
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Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
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BEROTRALSTAT. precisionFDA. Available at: [Link]
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Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
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Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Bentham Science Publishers. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Technical Monograph: (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine Hydrochloride
CAS Number: 1092958-56-9 (HCl salt) | Molecular Formula: C₇H₆F₄N₂·HCl
Executive Summary & Chemical Identity
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a specialized organofluorine building block critical to the synthesis of bioactive nitrogen heterocycles. Its structural core—a phenyl ring substituted with a fluorine atom at the ortho position and a trifluoromethyl group at the meta position relative to the hydrazine moiety—imparts unique electronic and steric properties to downstream scaffolds.
In medicinal chemistry, this hydrazine is the primary precursor for 1-aryl-pyrazoles and indazoles , motifs ubiquitous in kinase inhibitors (e.g., VEGFR, c-Met pathways) and agrochemical herbicides. The electron-withdrawing trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability, while the ortho-fluorine atom can serve as a handle for intramolecular cyclization (SₙAr) or simply to modulate the torsional angle of the resulting biaryl systems.
Physiochemical Specifications
| Property | Specification |
| CAS Number (HCl) | 1092958-56-9 |
| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride |
| Molecular Weight | 230.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 185–190 °C (decomposition) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in DCM |
| Purity Standard | ≥97.0% (HPLC) |
Synthesis & Manufacturing Workflow
The industrial and laboratory-scale synthesis of this hydrazine follows a classical Diazotization-Reduction sequence starting from 2-fluoro-5-(trifluoromethyl)aniline. This route is preferred for its scalability and cost-effectiveness compared to palladium-catalyzed C-N coupling methods.
Mechanistic Pathway[1][2][3]
-
Diazotization: The aniline precursor is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid at low temperatures (0–5 °C) to generate the diazonium salt.
-
Reduction: The diazonium intermediate is reduced in situ using Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃). SnCl₂ is often preferred in research settings for cleaner conversion, despite the rigorous workup required to remove tin residues.
Figure 1: Synthetic pathway from aniline precursor to hydrazine hydrochloride salt.
Reactivity Profile & Applications
The utility of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine lies in its reactivity with 1,3-electrophiles.
A. Regioselective Pyrazole Synthesis
Reaction with 1,3-diketones (e.g., acetylacetone, ethyl acetoacetate) yields 1-arylpyrazoles.
-
Expert Insight: The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (Nβ) is more nucleophilic than the internal nitrogen (Nα), which is deactivated by the electron-deficient fluorinated phenyl ring. Consequently, Nβ typically attacks the most electrophilic carbonyl of the 1,3-diketone first.
B. Indazole Formation (SₙAr Cyclization)
The ortho-fluorine atom is a "hot" leaving group for Nucleophilic Aromatic Substitution (SₙAr). When the hydrazine is converted to a hydrazone with an aldehyde bearing a nucleophile, or if the pyrazole ring is formed, base-mediated displacement of the fluorine can fuse a third ring, creating tricyclic cores common in polypharmacology.
Figure 2: Divergent synthesis pathways yielding Pyrazole and Indazole scaffolds.
Experimental Protocol: Synthesis of a Pyrazole Scaffold
Objective: Synthesis of 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Context: This protocol demonstrates the standard condensation used to validate the quality of the hydrazine reagent.
Reagents
-
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine HCl: 1.0 eq (230.6 mg, 1 mmol)
-
Acetylacetone (2,4-Pentanedione): 1.1 eq (110 mg)
-
Ethanol (Absolute): 5 mL
-
Triethylamine (Et₃N): 1.0 eq (to neutralize HCl salt)
Procedure
-
Preparation: In a 25 mL round-bottom flask, suspend the hydrazine hydrochloride in ethanol (5 mL).
-
Neutralization: Add Triethylamine (140 µL) dropwise. The suspension should clear as the free base is liberated.
-
Addition: Add Acetylacetone (113 µL) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate (10 mL), wash with water (2 x 5 mL) and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: The product should appear as a solid.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.8 (m, 1H, Ar-H), 7.6 (m, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 6.0 (s, 1H, Pyrazole-H), 2.3 (s, 3H, Me), 2.2 (s, 3H, Me). Note: The fluorine splitting will be observed in the aromatic region.
-
Handling, Safety & Stability (MSDS Summary)
Signal Word: DANGER
-
Acute Toxicity: Toxic if swallowed (H301), in contact with skin (H311), or inhaled (H331).[4] Hydrazines are potent metabolic poisons affecting the liver and blood (hemolysis).
-
Carcinogenicity: Suspected human carcinogen (Category 1B).[4] Handle in a designated fume hood with double-gloving (Nitrile).
-
Storage: Hygroscopic. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free base oxidizes rapidly in air to form diazenes; the HCl salt is stable for months if kept dry.
References
-
BLD Pharm. (2024). Product Specification: (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24866639. Retrieved from
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Phenylhydrazine Hydrochloride derivatives. Retrieved from
-
Elguero, J., et al. (2000). "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." Canadian Journal of Chemistry, 78(8), 1109-1120. Retrieved from
-
BenchChem. (2025). Application Notes: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. (Contextual reference for fluorinated phenyl scaffolds). Retrieved from
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A Technical Guide to the Spectroscopic Characterization of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
Prepared by a Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Hydrazines in Modern Drug Discovery
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is more than a mere chemical intermediate; it is a highly strategic building block in the design of next-generation therapeutics. Its value lies in the unique combination of a reactive hydrazine moiety and a strategically fluorinated aromatic ring. The fluorine and trifluoromethyl groups are not passive substituents; they are powerful tools used by medicinal chemists to enhance critical drug properties such as metabolic stability, binding affinity, and lipophilicity.[1] This compound is frequently employed in the synthesis of heterocyclic cores for kinase inhibitors, a class of drugs that has revolutionized oncology.[1]
Section 1: Molecular Structure and Predicted Spectroscopic Landscape
The precise arrangement of substituents on the phenyl ring dictates the entire spectroscopic output. The ortho-fluoro and meta-trifluoromethyl groups relative to the hydrazine create a distinct electronic environment and a predictable set of spin-spin couplings, which are the keys to its unambiguous identification.
Caption: Predicted molecular structure and key atom numbering for NMR analysis.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecular framework.
Predicted ¹H NMR Data
The proton NMR spectrum will be defined by the three distinct aromatic protons and the protons on the hydrazine group. The chemical shifts and coupling patterns are highly informative.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6 (ortho to -NHNH₂) | ~7.0 - 7.2 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-6 |
| H4 (para to -NHNH₂) | ~6.9 - 7.1 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8-9, ⁵J(H-F) ≈ 2-3, ⁵J(H-CF₃) ≈ 1-2 |
| H3 (meta to -NHNH₂) | ~7.2 - 7.4 | t (triplet-like) or ddd | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 9-11, ⁴J(H-CF₃) ≈ 1 |
| -NH- | ~5.5 - 6.5 | br s (broad singlet) | Exchanges with D₂O |
| -NH₂ | ~3.5 - 4.5 | br s (broad singlet) | Exchanges with D₂O |
Causality Behind Predictions:
-
Aromatic Protons: The electron-donating hydrazine group tends to shield the aromatic protons (shifting them upfield), while the electron-withdrawing F and CF₃ groups deshield them (shifting them downfield). The final chemical shift is a balance of these effects.
-
Coupling: The multiplicity of each aromatic proton is complex due to couplings with adjacent protons (³J(H-H)), the ortho-Fluorine (J(H-F)), and potentially long-range coupling to the CF₃ group (J(H-CF₃)). The ortho-F will have the most significant impact on its neighboring protons, H3 and H6.
-
Hydrazine Protons: The -NH and -NH₂ protons are exchangeable and often appear as broad signals. Their chemical shift can be highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show 7 distinct signals. The carbon signals will exhibit splitting due to coupling with attached fluorine atoms (¹J(C-F)) and protons.
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-NHNH₂ (C1) | ~145 - 150 | d (doublet) | ²J(C-F) ≈ 10-15 |
| C-F (C2) | ~155 - 160 | d (doublet) | ¹J(C-F) ≈ 240-250 |
| C-H (C3) | ~115 - 120 | d (doublet) | ²J(C-F) ≈ 20-25 |
| C-H (C4) | ~120 - 125 | q (quartet) | ³J(C-CF₃) ≈ 3-5 |
| C-CF₃ (C5) | ~128 - 132 | q (quartet) | ²J(C-CF₃) ≈ 30-35 |
| C-H (C6) | ~110 - 115 | s or small d | ³J(C-F) ≈ 3-5 |
| -CF₃ | ~124 - 128 | q (quartet) | ¹J(C-F) ≈ 270-280 |
Causality Behind Predictions:
-
Direct C-F Coupling: The most prominent features are the large one-bond (¹J) coupling constants for C2 (attached to F) and the CF₃ carbon. These are unambiguous diagnostic signals.
-
Multi-bond C-F Coupling: The fluorine atom also couples to carbons two (²J) and three (³J) bonds away, providing crucial connectivity information. The CF₃ group similarly introduces multi-bond couplings.
Predicted ¹⁹F NMR Data
¹⁹F NMR is essential for confirming the fluorine-containing moieties. The spectrum is expected to show two distinct signals.[2][3]
| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CF₃ | -60 to -65 | s (singlet) | - |
| Ar-F | -115 to -125 | m (multiplet) | Coupled to H3 and H6 |
Causality Behind Predictions:
-
Chemical Shift Ranges: Trifluoromethyl groups on an aromatic ring typically appear in the -60 to -65 ppm range, while aromatic fluorine atoms appear further upfield.[2][4] These well-established ranges make initial assignment straightforward.[5]
-
Coupling: The CF₃ signal is expected to be a singlet as there are no nearby protons or fluorine atoms to couple with significantly over four bonds. The aromatic fluorine (Ar-F) will be split by the adjacent protons H3 (³J(F-H)) and H6 (⁴J(F-H)), resulting in a multiplet.
Section 3: Standard Operating Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
-
Select an appropriate deuterated solvent (e.g., DMSO-d₆ is often a good choice for hydrazines due to its ability to slow down N-H proton exchange). Add 0.6-0.7 mL to dissolve the sample.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra.
-
Vortex the mixture until the sample is fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would be a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay (D1) of 1 second, and an acquisition time of ~4 seconds. Collect 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A spectral width of ~240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans are typically required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Use a standard proton-decoupled pulse program. A wide spectral width (~300 ppm) is recommended initially. A relaxation delay of 1-2 seconds and 64-128 scans are usually sufficient given the high receptivity of the ¹⁹F nucleus.[3]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm. For ¹⁹F, an external reference like CFCl₃ is often used, or the spectrum can be referenced indirectly.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Section 4: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Predicted Fourier-Transform Infrared (FTIR) Data
FTIR spectroscopy is excellent for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the N-H, C-F, and aromatic C-H bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium, Broad | Often appears as two distinct peaks for the symmetric and asymmetric stretches of the -NH₂ group.[6] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typical for aromatic compounds. |
| C=C Aromatic Stretch | 1580 - 1610, 1450 - 1500 | Medium to Strong | Multiple bands are expected. |
| N-H Bend | 1550 - 1650 | Medium | Can sometimes overlap with C=C stretches. |
| C-F Stretch (Aryl-F) | 1200 - 1300 | Strong | A strong, characteristic absorption. |
| C-F Stretch (-CF₃) | 1100 - 1200 | Very Strong | Often multiple strong bands due to symmetric and asymmetric stretches. |
| Aromatic C-H Bend | 750 - 900 | Strong | The pattern of these out-of-plane bending vibrations can help confirm the 1,2,4-trisubstitution pattern. |
Protocol for FTIR Data Acquisition (Attenuated Total Reflectance - ATR):
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity and structure.
-
Molecular Formula: C₇H₆F₄N₂
-
Monoisotopic Mass: 194.0467 g/mol
-
Technique of Choice: Electrospray Ionization (ESI) in positive mode is ideal for hydrazines, as the basic nitrogen atoms are readily protonated.
Predicted ESI-MS Spectrum:
-
[M+H]⁺ (Parent Ion): m/z 195.0545
-
Key Fragmentation Pathways:
-
Loss of NH₃: A common fragmentation for hydrazines, leading to a fragment at m/z 178.
-
Loss of HF: Fragmentation involving the aryl fluorine, leading to a fragment at m/z 175.
-
Loss of CF₃: Cleavage of the trifluoromethyl group, resulting in a fragment at m/z 126.
-
Section 5: Conclusion and Best Practices
The spectroscopic characterization of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a multidisciplinary task that relies on the synergistic interpretation of NMR, IR, and MS data. While this guide provides robust predictions and protocols, empirical data acquisition remains the gold standard. When analyzing this compound, researchers should prioritize high-resolution NMR for unambiguous structural assignment and high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The insights provided herein serve as a validated roadmap for any scientist or drug development professional working with this critical and versatile chemical building block.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride. Retrieved from [Link]
-
Gerig, J.T. (2001). Fluorine NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Phenylhydrazine hydrochloride. Retrieved from [Link]
-
NIST. (n.d.). Hydrazine, (pentafluorophenyl)-. Retrieved from [Link]
-
PubMed. (n.d.). Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Retrieved from [Link]
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- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Technical Guide: FT-IR Spectral Analysis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
A Senior Application Scientist's Perspective on Molecular Characterization
Abstract
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecule's vibrational signatures and its distinct structural features. We will explore the theoretical underpinnings of its FT-IR spectrum, present a validated experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and offer a detailed interpretation of the principal absorption bands. The objective is to establish a robust framework for using FT-IR spectroscopy as a critical tool for identity confirmation, quality control, and structural elucidation of this important pharmaceutical intermediate.
Introduction: The Compound and the Technique
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a key building block in modern medicinal chemistry. Its substituted phenyl ring, featuring both a fluorine atom and a trifluoromethyl group, is a common motif in the synthesis of pharmaceuticals and agrochemicals.[1] These fluorine-containing moieties are strategically incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and optimize pharmacokinetic profiles.[1] The hydrazine group provides a reactive handle for constructing a variety of heterocyclic compounds, which are central to many therapeutic agents.[1]
Given its role as a critical starting material, verifying the identity and purity of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly specific method for this purpose. The technique measures the absorption of infrared radiation by a molecule, which excites vibrations in its covalent bonds.[2] Each type of bond (e.g., N-H, C-H, C-F) vibrates at a characteristic frequency, and the resulting spectrum serves as a unique molecular "fingerprint".[3][4] This guide provides a comprehensive roadmap for acquiring and interpreting this fingerprint with precision and confidence.
Theoretical Framework: Predicting the Spectrum
The FT-IR spectrum of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a composite of the vibrational modes of its constituent functional groups. Before analyzing an experimental spectrum, it is crucial to predict the expected absorption regions.
-
N-H Vibrations (Hydrazine Moiety): The hydrazine group (-NHNH₂) is expected to show characteristic N-H stretching absorptions in the region of 3500-3200 cm⁻¹.[3][5][6] Primary amines and hydrazines often display two bands in this region: an asymmetric stretching mode and a symmetric stretching mode. These peaks can be broadened due to intermolecular hydrogen bonding.[3][7] Additionally, N-H bending (scissoring) vibrations typically appear in the 1650-1580 cm⁻¹ range.
-
Aromatic Ring Vibrations: The substituted benzene ring gives rise to several distinct absorptions.
-
C-F and CF₃ Vibrations (Fluorine Moieties): The presence of fluorine substituents introduces very strong and characteristic absorption bands due to the high polarity of the carbon-fluorine bonds.
-
C-F Stretch (Aromatic): The stretching vibration of a fluorine atom attached to an aromatic ring typically results in a strong absorption in the 1270-1180 cm⁻¹ region.
-
Trifluoromethyl (CF₃) Group: This group is known to produce multiple, very intense absorption bands. The symmetric and asymmetric C-F stretching modes of the CF₃ group are expected to appear in a broad and complex region, generally between 1400 cm⁻¹ and 1100 cm⁻¹.[8] These are often the most prominent peaks in the spectrum.
-
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex array of bending vibrations and other skeletal modes that are unique to the molecule as a whole.[4] While individual peak assignments can be challenging, the overall pattern is highly reproducible and serves as the definitive fingerprint for the compound.[4]
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powder samples due to its simplicity, speed, and excellent data reproducibility, eliminating the need for sample preparation like KBr pellet pressing.[9][10]
Rationale for Method Selection
Step-by-Step Workflow
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum. A typical background scan consists of 32 or 64 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine powder onto the center of the ATR crystal. Use a spatula to ensure the crystal is completely covered.
-
Apply Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a high-quality spectrum.[10]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically perform the background subtraction. Perform a baseline correction if necessary to ensure the spectral baseline is flat.
-
Post-Analysis Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
Workflow Diagram
Sources
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- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
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- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a critical fluorinated building block in contemporary medicinal chemistry. Its strategic substitution with both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and conformational constraints that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental insights and safety protocols are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability. The trifluoromethyl (CF3) group, in particular, is a powerful lipophilic electron-withdrawing group that can significantly improve a drug candidate's metabolic resistance to oxidative degradation and enhance its binding to target proteins.
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine combines the benefits of both a fluorine atom and a trifluoromethyl group on a versatile phenylhydrazine scaffold. This unique combination makes it an invaluable intermediate for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications, particularly in the realm of oncology and inflammatory diseases.
Molecular Structure and Physicochemical Properties
The chemical structure of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is characterized by a benzene ring substituted with a fluorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a hydrazine (-NHNH2) group at the 1-position.
| Property | Value | Source |
| CAS Number | 1092958-56-9 (for hydrochloride salt) | [1] |
| Molecular Formula | C₇H₆F₄N₂ | [1] |
| Molecular Weight | 194.13 g/mol | N/A |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform. | [2] |
Synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine: A Mechanistic Approach
The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine typically proceeds through a classical two-step sequence involving the diazotization of the corresponding aniline followed by a reduction of the resulting diazonium salt. This well-established methodology offers a reliable route to this key intermediate.
The "Why": Rationale Behind the Synthetic Strategy
The diazotization-reduction pathway is a cornerstone of aromatic chemistry for the synthesis of phenylhydrazines. The choice of 2-fluoro-5-(trifluoromethyl)aniline as the starting material is dictated by the desired substitution pattern on the final product. The diazotization reaction efficiently converts the primary amino group into a versatile diazonium salt, which is a key reactive intermediate. Subsequent reduction of the diazonium salt to the corresponding hydrazine is a critical step, with sodium sulfite or stannous chloride being common reducing agents. The choice of reducing agent can influence the reaction conditions and the overall yield and purity of the product.[3][4]
Experimental Workflow: A Step-by-Step Protocol
The following protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[3]
Figure 1: General workflow for the synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride.
Experimental Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-5-(trifluoromethyl)aniline in concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate vessel, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl).
-
Cool the reducing solution to 0-10 °C.
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
-
Hydrolysis and Isolation:
-
Acidify the reaction mixture with concentrated hydrochloric acid and heat to facilitate the hydrolysis of the intermediate to the hydrazine hydrochloride.
-
Cool the mixture to induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold water.
-
-
Purification:
-
The crude (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[5]
-
Spectroscopic Characterization: A Guide to Structural Elucidation
The structural identity and purity of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons (-NHNH₂). The aromatic region will display complex splitting patterns due to coupling between the protons and the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will exhibit splitting due to C-F coupling.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable structural information.[6][7][8] The typical chemical shift for a CF₃ group is in the range of -50 to -70 ppm.[7]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the range of 1000-1350 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications in Drug Discovery and Development
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant biological activity. Its primary application lies in the development of small molecule kinase inhibitors for the treatment of cancer.[1]
Figure 2: Applications of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in the synthesis of bioactive molecules.
Fischer Indole Synthesis
The hydrazine moiety of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine makes it an ideal substrate for the Fischer indole synthesis. This reaction, which involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, is a powerful method for constructing the indole scaffold, a privileged structure in medicinal chemistry. The resulting fluorinated and trifluoromethylated indoles are often explored as potent kinase inhibitors.
Synthesis of Pyrazoles and Other Heterocycles
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine can also be used to synthesize a variety of other nitrogen-containing heterocycles, such as pyrazoles, by reacting with 1,3-dicarbonyl compounds or their equivalents. These heterocyclic systems are also prevalent in many drug candidates.
Safety and Handling
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and its hydrochloride salt should be handled with care in a well-ventilated fume hood. As with other phenylhydrazine derivatives, it is likely to be toxic if swallowed, inhaled, or absorbed through the skin.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Seek immediate medical attention.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a strategically important building block for the synthesis of novel pharmaceuticals. The presence of both a fluorine atom and a trifluoromethyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates, leading to improved efficacy and pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and handling is essential for its successful application in the discovery and development of the next generation of targeted therapies.
References
- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google P
- CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google P
- EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google P
- (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride - MySkinRecipes. (URL: not available)
- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...
-
(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (URL: [Link])
- Fluorine NMR. (URL: not available)
- Welcome To Hyma Synthesis Pvt. Ltd. (URL: not available)
- Supporting Information for - The Royal Society of Chemistry. (URL: not available)
-
CAS#:3107-33-3 | (3-(Trifluoromethyl)phenyl)hydrazine hydrochloride. (URL: [Link])
-
2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])
- 19Flourine NMR. (URL: not available)
-
Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. (URL: [Link])
-
19F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability - PMC - NIH. (URL: [Link])
-
Phenylhydrazine hydrochloride - the NIST WebBook. (URL: [Link])
-
Preparation of phenylhydrazine - PrepChem.com. (URL: [Link])
-
Phenylhydrazine - Wikipedia. (URL: [Link])
- Phenylhydrazine and its monohydrochloride: Human health tier II assessment. (URL: not available)
Sources
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- 4. prepchem.com [prepchem.com]
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- 6. biophysics.org [biophysics.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Reactivity of Fluorinated Phenylhydrazines: A Guide to Regiocontrol and Synthesis
Topic: Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
Fluorinated phenylhydrazines are critical building blocks in the synthesis of bioactive heterocycles, particularly indoles and pyrazoles found in serotonergic modulators (e.g., triptans) and anti-inflammatory agents (e.g., celecoxib analogs). However, the introduction of a fluorine atom onto the aromatic ring creates a dichotomy of reactivity: it enhances metabolic stability and lipophilicity in the final pharmacophore, but significantly complicates the synthetic pathway.
This guide analyzes the electronic and steric perturbations caused by fluorine substitution, specifically addressing the nucleophilic attenuation of the hydrazine moiety and the regiochemical ambiguity in sigmatropic rearrangements. It provides validated protocols and mechanistic insights to overcome these challenges.
The Fluorine Effect: Electronic & Steric Landscape
To successfully utilize fluorinated phenylhydrazines, one must first quantify the perturbation the fluorine atom exerts on the hydrazine (
Nucleophilicity Attenuation
The hydrazine group relies on the
-
Inductive Withdrawal (
): Fluorine is the most electronegative element ( ). It pulls electron density through the -framework, lowering the of the terminal amino group ( ). -
Resonance Donation (
): While fluorine can donate lone pairs into the -system, the inductive effect dominates in the ground state of phenylhydrazines.
Impact: Fluorinated phenylhydrazines are weaker nucleophiles than their non-fluorinated counterparts. Reactions with "soft" electrophiles (e.g.,
The "Meta-Substituent" Ambiguity
The most common failure mode in using 3-fluorophenylhydrazine is the formation of inseparable regioisomers.
-
Steric Size: The Van der Waals radius of Fluorine (
) is small (comparable to H, ), meaning steric steering is less effective than with chloro- or bromo-analogs. -
Electronic Steering: In electrophilic aromatic substitution-like steps (e.g., Fischer Indole cyclization), the competing electronic vectors of fluorine often lead to mixtures, unlike strong EDGs (OMe) or EWGs (
) which direct more predictably.
The Fischer Indole Synthesis: Mastering Regioselectivity
The Fischer Indole Synthesis is the "killer application" for these substrates. The reaction proceeds via a [3,3]-sigmatropic rearrangement of an ene-hydrazine intermediate.
Mechanism and The Fluorine Variable
The critical step is the formation of the new C-C bond.[1] For a 3-fluorophenylhydrazine , the rearrangement can occur at two distinct ortho positions:
-
C2 (Ortho to F): Leads to the 4-fluoroindole .
-
C6 (Para to F): Leads to the 6-fluoroindole .
The Rule of Thumb: While steric hindrance usually favors the C6 attack (yielding the 6-substituted indole), the small size of fluorine allows significant attack at C2.
-
Result: 3-fluorophenylhydrazine typically yields a 60:40 to 80:20 mixture of 6-fluoroindole (major) and 4-fluoroindole (minor).
-
Correction: To obtain pure 4-fluoroindole, it is often more efficient to start with 2-fluoroaniline (via heteroannulation) rather than relying on the Fischer cyclization of 3-fluorophenylhydrazine.
Visualization: The Regioselectivity Pathway
Figure 1: Bifurcation in the Fischer Indole Synthesis using 3-fluorophenylhydrazine. The small radius of fluorine prevents complete steric blocking of the C2 position.
Pyrazole Synthesis: Nucleophilic Challenges
Reacting fluorinated phenylhydrazines with 1,3-dicarbonyls (Knorr Pyrazole Synthesis) presents a different challenge: Reaction Rate and Regiochemistry .
The Hard/Soft Mismatch
Fluorinated phenylhydrazines are "harder" nucleophiles than their non-fluorinated analogs due to the reduced HOMO energy.
-
Reaction with
-keto esters: The initial attack usually occurs at the ketone (more electrophilic) rather than the ester. However, if the ketone is deactivated or sterically hindered, the reduced nucleophilicity of the fluorinated hydrazine can lead to stalled reactions or incomplete cyclization. -
Solution: Use Ethanol/Acetic Acid mixtures. The acetic acid buffers the system, protonating the carbonyl to activate it without fully protonating the hydrazine (which would kill nucleophilicity entirely).
Regioisomer Data Table
| Substrate | Reactant | Conditions | Major Product | Yield | Note |
| 4-F-Phenylhydrazine | Acetylacetone | EtOH, Reflux | 1-(4-F-Ph)-3,5-dimethylpyrazole | >90% | Symmetrical dicarbonyl; no regioissues. |
| 4-F-Phenylhydrazine | Ethyl Acetoacetate | AcOH, Reflux | 1-(4-F-Ph)-3-methyl-5-pyrazolone | 75-85% | Attack at ketone first is standard.[2] |
| 2-F-Phenylhydrazine | Ethyl Acetoacetate | AcOH, Reflux | Mixture / Low Yield | <50% | Steric Clash: Ortho-F hinders N-attack. |
Safety & Handling (The "Self-Validating" Safety Protocol)
Phenylhydrazines are notoriously hazardous. Fluorination does not mitigate these risks and may enhance skin absorption.
Core Hazards
-
Acute Toxicity: Potent hemolytic agents (destroy red blood cells).
-
Sensitization: Severe skin sensitizers.
The "Red-Flag" Protocol
Before starting any experiment, verify the state of your reagent. Phenylhydrazines oxidize in air to form diazenes and tars.
-
Visual Check: Pure fluorinated phenylhydrazines are off-white or pale yellow solids/liquids. Dark brown/red color indicates significant oxidation. Do not use oxidized material ; it contains radical impurities that terminate chain reactions.
-
Purification: If oxidized, recrystallize hydrochloride salts from Ethanol/Ether. Do not distill free bases without a blast shield (explosion risk).
Experimental Protocols
Protocol A: Regioselective Fischer Indole Synthesis (Zinc Chloride Method)
Best for: 4-fluorophenylhydrazine or 2-fluorophenylhydrazine (where regioselectivity is not an issue).
Reagents:
-
4-Fluorophenylhydrazine HCl (1.0 equiv)
-
Ketone (e.g., cyclohexanone) (1.1 equiv)
- (anhydrous, 2.0 equiv)
-
Glacial Acetic Acid (Solvent)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 4-fluorophenylhydrazine HCl (10 mmol) in glacial acetic acid (20 mL).
-
Condensation: Add cyclohexanone (11 mmol). Stir at RT for 30 min. The suspension often clears as the hydrazone forms.
-
Cyclization: Add anhydrous
(20 mmol). Heat the reaction to 100°C (internal temp).-
Why ZnCl2? It acts as a Lewis acid to coordinate the imine nitrogen, lowering the activation energy for the [3,3]-shift without the harsh charring caused by
.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). Look for the disappearance of the hydrazone (often fluorescent) and appearance of the indole (turns pink/purple with Ehrlich’s reagent).
-
Workup: Cool to RT. Pour slowly into ice water (100 mL). The indole usually precipitates. Filter or extract with DCM. Wash organic layer with Sat.
to remove acetic acid. -
Purification: Recrystallize from Hexane/Ethanol or flash chromatography.
Protocol B: Pyrazole Synthesis via Microwave Irradiation
Best for: Overcoming the low nucleophilicity of fluorinated hydrazines.
Reagents:
-
3-Fluorophenylhydrazine HCl (1.0 equiv)
-
1,3-Dicarbonyl (1.0 equiv)
-
Ethanol (Solvent)
-
Triethylamine (1.1 equiv - to free the base)
Step-by-Step:
-
Mix: In a microwave vial, combine the hydrazine salt, dicarbonyl, and EtOH (0.5 M concentration). Add
last. -
Irradiate: Heat to 120°C for 10-20 mins in a sealed vessel.
-
Why Microwave? Thermal reflux can take 12+ hours due to the deactivated nucleophile. Microwave heating provides the kinetic energy to overcome the activation barrier rapidly.
-
-
Workup: Concentrate in vacuo. Triturate the residue with cold ether. The pyrazole often solidifies.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and regiochemistry).
-
Surmont, R., et al. (2010).[5] New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648-4651.[5] Link
-
BenchChem. (2025).[1] Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: Phenylhydrazine Hydrochloride.[3][6] Merck KGaA. Link
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method.[2] Molecules, 15, 1-x. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5.imimg.com [5.imimg.com]
- 4. Phenylhydrazine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Navigating the Synthesis of Advanced Therapeutics: A Technical Guide to the Safe Handling and Application of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and its salts are pivotal intermediates in the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors. The unique substitution pattern of a fluorine atom and a trifluoromethyl group on the phenyl ring imparts desirable pharmacokinetic properties to the final drug molecules. However, the inherent reactivity and toxicological profile of the hydrazine functional group necessitate a thorough understanding of its safe handling, application, and disposal. This guide provides a comprehensive overview for laboratory professionals, grounded in established safety protocols and synthetic methodologies.
Physicochemical and Hazard Profile
Key Physicochemical Properties (Extrapolated)
| Property | Value | Source/Analogue |
| Molecular Formula | C₇H₆F₄N₂ | (Calculated) |
| Molecular Weight | 194.13 g/mol | (Calculated) |
| Appearance | Likely a solid at room temperature | Analogue Data |
| Solubility | Expected to have limited solubility in water, soluble in organic solvents | General Hydrazine Properties |
Comprehensive Hazard Analysis
The primary hazards associated with (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine are anticipated to be consistent with those of phenylhydrazine and its halogenated derivatives. These include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Carcinogenicity: May cause cancer.[1][2][3] Phenylhydrazine is listed as a carcinogen.
-
Mutagenicity: Suspected of causing genetic defects.[1][2][3]
-
Skin Sensitization and Irritation: May cause an allergic skin reaction and skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[1][2][3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][3]
It is imperative to handle this compound with the utmost care, assuming it possesses all the hazards characteristic of the phenylhydrazine class until specific toxicological data becomes available.
Prudent Laboratory Practices: A Self-Validating System of Safety
A proactive and informed approach to safety is paramount when working with (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. The following protocols are designed to create a self-validating system where safety is integrated into every step of the experimental workflow.
Engineering Controls: The First Line of Defense
All manipulations involving (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute.
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE ensemble is mandatory for all personnel handling this compound:
-
Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or reaction exotherms, a face shield worn over safety goggles is essential.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Gloves should be inspected for integrity before each use and changed immediately upon contamination.
-
Body Protection: A flame-resistant lab coat should be worn at all times, fully buttoned.
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable despite engineering controls, a properly fitted respirator is required.
Storage and Handling: Maintaining Chemical Integrity and Safety
-
Storage: Store (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Handling: Avoid the formation of dust and aerosols.[2] Use spark-proof tools and equipment. A designated and clearly marked area for working with this compound should be established.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area. For small spills, absorbent, non-reactive material can be used for containment, followed by decontamination of the area. For larger spills, or if the spill is outside of a fume hood, evacuate the laboratory, close the doors, and contact the institutional emergency response team.[4]
Application in Synthesis: The Fischer Indole Synthesis
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a valuable precursor for the synthesis of complex heterocyclic molecules, most notably via the Fischer indole synthesis. This reaction is a cornerstone of medicinal chemistry for the construction of indole-containing scaffolds found in numerous bioactive compounds.[5][6]
The Fischer Indole Synthesis: A Step-by-Step Protocol
This protocol outlines a general procedure for the Fischer indole synthesis using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and a generic ketone.
Materials:
-
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)[5][6]
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Experimental Workflow:
-
Hydrazone Formation (One-Pot Variation): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride (1 equivalent) and the ketone (1.1 equivalents) in the chosen solvent.
-
Acid Catalysis: Slowly add the acid catalyst to the reaction mixture. The choice of acid and solvent can significantly impact the reaction outcome and should be determined based on literature precedent for similar substrates.[6]
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired indole.
Caption: A generalized workflow for the Fischer indole synthesis.
Relevance in Drug Discovery: Targeting the ALK Signaling Pathway
The indole scaffold synthesized from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a key component in many kinase inhibitors. A prominent example is its relevance to the synthesis of compounds targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. The ALK gene can undergo rearrangements, leading to the formation of fusion proteins that are constitutively active and drive oncogenesis in certain cancers, such as non-small cell lung cancer (NSCLC).[7][8]
Crizotinib is an ALK inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive NSCLC.[7][8] While the exact synthesis of crizotinib may involve different precursors, the use of substituted phenylhydrazines to construct the core heterocyclic systems of such inhibitors is a common strategy in medicinal chemistry.
Caption: The ALK signaling pathway and the inhibitory action of crizotinib.
Decontamination and Waste Disposal
Proper decontamination and waste disposal are critical to ensure the safety of laboratory personnel and to protect the environment.
Decontamination
All glassware and equipment that have come into contact with (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine must be decontaminated. A common method for decontaminating hydrazine residues is through oxidation. A dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach), can be used to rinse the equipment. The rinseate should be collected as hazardous waste.
Waste Disposal
All solid and liquid waste containing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine must be disposed of as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and silica gel should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused reagents and reaction mixtures should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[9] Do not mix with non-halogenated waste streams.
-
Incineration: Due to the presence of fluorine, high-temperature incineration is the preferred method of disposal for this compound to ensure complete destruction and prevent the formation of persistent environmental pollutants.[10][11][12]
Consult your institution's environmental health and safety department for specific guidelines on hazardous waste disposal.
Conclusion
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a valuable building block in modern medicinal chemistry, enabling the synthesis of innovative therapeutics. Its utility, however, is intrinsically linked to the responsible management of its associated hazards. By adhering to the principles of robust hazard assessment, stringent engineering and administrative controls, and proper waste disposal, researchers can safely unlock the synthetic potential of this important intermediate. A culture of safety, grounded in a thorough understanding of the chemical's properties and potential risks, is the cornerstone of successful and responsible research and development.
References
- Sigma-Aldrich. (2025, June 24).
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS Phenylhydrazine Hydrochloride CAS No 59-88-1.
- The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Fisher Scientific. (2010, December 3).
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- Khan, M., et al. (n.d.). Crizotinib: A comprehensive review. PMC - PubMed Central.
- Braun Research Group. (n.d.).
- Cui, J. J. (n.d.). Synthesis and structure of crizotinib.
- Lee, H., et al. (n.d.). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PMC - PubMed Central.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- GOV.UK. (2014, December 31).
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Patsnap Synapse. (2024, July 17).
- ResearchGate. (n.d.). Synthesis and structure of crizotinib.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- PMC - PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review.
- PMC. (n.d.). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers.
- Google Patents. (n.d.).
- New Jersey Department of Health. (n.d.). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY.
- University of California. (2018, July 16).
- Asia Pacific Fire. (2022, September 1). PFAS waste disposal in the fire service – Part 1.
- ScienceDirect. (n.d.).
- CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC.
- University of Oxford Department of Chemistry. (2025, March 26).
- ijarsct. (n.d.).
- Fisher Scientific. (n.d.).
- NIH. (n.d.).
- SciSpace. (n.d.). The Fischer Indole Synthesis.
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- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
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- 12. PFAS waste disposal in the fire service – Part 1 – UK Fire [ukfiremag.co.uk]
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine: Advanced Safety & Handling Protocol for Medicinal Chemistry Applications
Executive Summary: The Dual Nature of Fluorinated Hydrazines
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (often supplied as the hydrochloride salt, CAS 1092958-56-9) is a high-value pharmacophore building block used extensively in the synthesis of pyrazoles and indoles for oncology and virology programs. Its structural utility, however, is matched by a complex hazard profile.[1]
Unlike simple phenylhydrazine, the addition of electron-withdrawing fluorine and trifluoromethyl groups alters both the nucleophilicity and the metabolic stability of the compound. This guide moves beyond the standard MSDS by integrating the chemical logic of toxicity with field-proven handling protocols , ensuring that researchers can utilize this reagent without compromising safety or data integrity.
Chemical Identity & Physicochemical Profiling[2]
Understanding the physical state is the first line of defense. The hydrochloride salt is the preferred commercial form due to enhanced stability against oxidation compared to the free base.
Table 1: Compound Specifications
| Property | Detail |
| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride |
| CAS Number | 1092958-56-9 (HCl salt) |
| Formula | C₇H₆F₄N₂[2][3] · HCl |
| Molecular Weight | 230.59 g/mol |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents |
| Acidity (pKa) | ~5.2 (protonated hydrazine), making it a weak base |
| Stability | Hygroscopic, Air-sensitive, Light-sensitive |
Critical Insight: The presence of the ortho-fluorine atom creates a specific electronic effect that can lower the pKa of the hydrazine relative to the non-fluorinated analog, potentially affecting reaction rates in condensation chemistries.
Hazard Identification & Toxicology: The "Why" Behind the Protocol
Standard GHS codes (H301, H311, H331, H350) classify this compound as toxic and carcinogenic. However, a researcher must understand the mechanism of this toxicity to effectively mitigate it.
The Hydrazine Toxicity Mechanism
Hydrazines are potent nucleophiles and reducing agents. Their toxicity stems from two primary pathways:
-
Biomolecule Alkylation: They can react with carbonyl groups in cofactors (like Pyridoxal Phosphate/Vitamin B6), inhibiting enzymatic pathways.
-
Oxidative Stress: In the presence of metals (Fe, Cu) found in blood, hydrazines oxidize to diazonium ions and carbon-centered radicals, leading to DNA damage (genotoxicity) and hemolysis (destruction of red blood cells).
The Fluorine Factor
The -CF3 and -F groups increase the lipophilicity (LogP) of the molecule. This enhances skin permeability, making dermal absorption a critical vector for systemic toxicity . Furthermore, the metabolic stability of the C-F bond means the compound may persist longer in the body before clearance, potentially exacerbating chronic effects.
Safe Handling & Experimental Workflows
This section outlines a self-validating workflow designed to prevent exposure and compound degradation.
Engineering Controls
-
Primary: Class II Biological Safety Cabinet (if powder) or Chemical Fume Hood with sash at minimum working height.
-
Secondary: Glovebox under Nitrogen/Argon atmosphere is highly recommended for weighing quantities >500 mg to prevent oxidative degradation and inhalation.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil) for dexterity.
-
Outer Layer: Silver Shield® (Laminate) or thick Butyl Rubber. Standard nitrile is permeable to hydrazines over time.
-
-
Respiratory: If working outside a glovebox with powder, use a P100 particulate respirator or a Powered Air Purifying Respirator (PAPR).
Visual Protocol: Safe Weighing & Solubilization
The following diagram illustrates the decision logic for handling this compound to minimize oxidative decomposition and exposure.
Figure 1: Decision logic for safe weighing and transfer of fluorinated aryl hydrazines. Note the emphasis on solution-phase transfer to minimize dust.
Synthesis Context: In Situ Free Base Generation
For many reactions (e.g., Fischer Indole Synthesis), the hydrochloride salt must be neutralized to the free base. This step is hazardous because the free base is more volatile and prone to rapid oxidation.
Protocol for In Situ Neutralization:
-
Suspend the hydrochloride salt in the reaction solvent (e.g., Ethanol).
-
Add a stoichiometric amount of mild base (Sodium Acetate or Triethylamine) under inert atmosphere.
-
Do not isolate the free base. Proceed immediately to add the ketone/aldehyde coupling partner.
-
Reasoning: Isolation increases the risk of thermal runaway decomposition. Generating it in the presence of the electrophile ensures immediate consumption.
-
Reactivity & Decomposition Pathway
Understanding how the molecule breaks down helps in waste management and reaction monitoring.
Figure 2: Oxidative decomposition pathway. The evolution of Nitrogen gas (N2) from the diazonium intermediate can cause pressure buildup in sealed vials.
Emergency Response & Waste Management
Spill Cleanup (Chemical Neutralization)
Do not simply wipe up spills. Hydrazines must be chemically deactivated.
-
Isolate: Evacuate the immediate area.
-
Deactivate: Apply a dilute bleach solution (<5% Sodium Hypochlorite) or commercially available "Hydrazine Neutralizer" to the spill.
-
Absorb: Use non-combustible absorbent (Vermiculite). Do not use sawdust (fire hazard).
Waste Disposal[1][8]
-
Segregation: Never mix hydrazine waste with oxidizing acids (Nitric acid) or metals.
-
Labeling: Clearly tag waste as "Toxic," "Carcinogen," and "Reducing Agent."
References
-
Sigma-Aldrich. (2023). (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride SDS. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Phenylhydrazine Derivatives. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Health Guideline. Retrieved from
-
BenchChem. (2025).[1] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)phenylhydrazine. Retrieved from
Sources
A Senior Application Scientist's Guide to Sourcing and Utilizing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in Medicinal Chemistry
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and its hydrochloride salt are pivotal reagents in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. Their value lies in the unique combination of a reactive hydrazine moiety and a strategically fluorinated phenyl ring. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic scaffold significantly influences the physicochemical and pharmacokinetic properties of the resulting drug candidates.[1] These substitutions can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in drug design.[1] This guide provides an in-depth technical overview of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, including a directory of commercial suppliers, key quality parameters to consider, and expert guidance on its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors.
Chemical Structure of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
Caption: Chemical structure of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
Key Quality Parameters and Specifications for Research and Development
The successful synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is contingent on the quality of the starting materials. For (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, several key quality parameters must be carefully evaluated to ensure reproducibility and high yields in subsequent synthetic steps.
| Parameter | Typical Specification | Analytical Method | Importance in Synthesis |
| Appearance | White to light yellow or pink-beige crystalline powder | Visual Inspection | Deviations in color can indicate the presence of impurities or degradation products that may interfere with reactions. |
| Purity | ≥96% (Reagent Grade), ≥99% (High Purity) | HPLC, GC | High purity is crucial to avoid side reactions and to ensure the accurate stoichiometry of the reaction. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure and the absence of isomeric impurities. |
| Moisture Content | ≤0.5% | Karl Fischer Titration | Water can interfere with many organometallic and acid-catalyzed reactions, reducing yields and generating byproducts. |
| Sulphated Ash | ≤0.1% | Gravimetric Analysis | Indicates the level of inorganic impurities, which can poison catalysts or interfere with reactions. |
| Solubility | Soluble in various organic solvents | Visual Inspection | Important for ensuring complete dissolution in the chosen reaction solvent for homogeneous reaction conditions. |
Note: Specifications can vary between suppliers. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Directory of Commercial Suppliers
A number of chemical suppliers offer (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and its hydrochloride salt. The choice of supplier will depend on the required purity, quantity, and the specific needs of the research or development project. Below is a summary of some of the available suppliers.
| Supplier | Product Name | CAS Number | Purity/Grade |
| Echemi | (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride | 1092958-56-9 | Industrial Grade (99%), Reagent Grade (96%)[2] |
| MySkinRecipes | (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride | 1092958-56-9 | 96%[1] |
| Santa Cruz Biotechnology | 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 | Research Use Only[3] |
| Thermo Scientific Chemicals | 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 | 98%[4] |
| BLDpharm | 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 | N/A |
This is not an exhaustive list, and availability may vary by region.
A Practical Guide to Supplier Selection for Critical Reagents
Choosing the right supplier for a critical starting material like (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a decision that can significantly impact the timeline and success of a research and development project. Beyond price and availability, a thorough evaluation of the supplier's quality systems and documentation is paramount.
Workflow for Supplier Selection
Caption: A decision-making workflow for selecting a commercial supplier.
Application in Pharmaceutical Synthesis: The Fischer Indole Synthesis of a Kinase Inhibitor Precursor
A prominent application of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is in the Fischer indole synthesis, a powerful method for constructing the indole nucleus, a common scaffold in pharmaceuticals.[5][6][7][8] This reaction is a key step in the synthesis of numerous drugs, including the BRAF inhibitor dabrafenib, used in the treatment of melanoma.[9][10]
Experimental Protocol: Fischer Indole Synthesis of a Dabrafenib Precursor
This protocol outlines a general procedure for the Fischer indole synthesis using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and a suitable ketone.
1. Materials:
-
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
-
Appropriate ketone (e.g., a protected keto-thiazole intermediate for dabrafenib synthesis)
-
Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride)[6]
-
Solvent (e.g., acetic acid, toluene, or a high-boiling point solvent)[6]
-
Sodium bicarbonate solution (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and safety equipment
2. Procedure:
-
Hydrazone Formation (One-Pot Variation): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone in the chosen solvent. Add an equimolar amount of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride. The formation of the hydrazone is often promoted by the acidic conditions.[11]
-
Cyclization: To the mixture, cautiously add the acid catalyst. The amount and type of acid will depend on the specific substrates and should be optimized.[8] Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a stirred solution of sodium bicarbonate or another suitable base to neutralize the acid.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired indole derivative.
Causality Behind Experimental Choices:
-
Choice of Acid Catalyst: The strength and type of acid can influence the reaction rate and the formation of byproducts. For sensitive substrates, a milder Lewis acid may be preferred over a strong Brønsted acid.[6]
-
Solvent Selection: The solvent should be inert to the reaction conditions and have a boiling point suitable for the desired reaction temperature. Polar aprotic solvents can sometimes facilitate the reaction.[6]
-
Temperature Control: The Fischer indole synthesis often requires elevated temperatures to drive the[12][12]-sigmatropic rearrangement, which is a key step in the mechanism.[6][8]
Safe Handling, Storage, and Disposal
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine may be obtained from the supplier, the following general guidelines based on related compounds should be followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic use in medicinal chemistry, particularly in the development of kinase inhibitors, underscores its importance in the pharmaceutical industry. By carefully selecting a reputable supplier, understanding the key quality parameters, and employing robust synthetic methodologies with appropriate safety precautions, researchers can effectively leverage this reagent to advance their drug discovery and development programs.
References
-
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Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 05221. [Link]
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ResearchGate. (PDF) Fischer Indole Synthesis. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
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Methodological & Application
Strategic Synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-Substituted Pyrazoles via Paal-Knorr Condensation with 1,3-Diketones
An Application Note for Medicinal and Process Chemistry Professionals
Abstract This document provides a comprehensive guide to the synthesis of N-aryl pyrazoles through the reaction of (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine with various 1,3-diketones. This reaction, a cornerstone of heterocyclic chemistry, is a variant of the Paal-Knorr synthesis and is pivotal for accessing pyrazole scaffolds prevalent in modern pharmaceuticals. We will explore the mechanistic underpinnings, offer detailed, validated protocols, and discuss the critical parameters that govern reaction efficiency and regioselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the creation of novel chemical entities.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[1] The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups onto this scaffold often imparts beneficial properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] The reactant, (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine, is a valuable building block for introducing a phenyl ring substituted with two potent electron-withdrawing groups. These groups can significantly influence the electronic properties and biological activity of the final pyrazole product.[3][4]
The Paal-Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, stands out as one of the most direct and reliable methods for constructing the pyrazole ring.[5][6] This application note details the nuances of this reaction, focusing specifically on the use of the electronically demanding (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine.
Reaction Mechanism and Regiochemical Considerations
The reaction proceeds via an acid-catalyzed condensation mechanism.[1][7] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes, especially with unsymmetrical diketones.
The Mechanistic Pathway:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group of the 1,3-diketone. This step is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
-
Formation of Hydrazone/Enamine Intermediate: This attack leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a hydrazone. This intermediate can exist in equilibrium with its enamine tautomer.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate, often a 5-hydroxy-dihydropyrazole.[8][9]
-
Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of this cyclic intermediate to yield the stable, aromatic pyrazole ring. This dehydration is often the rate-determining step of the overall process.[9]
Caption: Paal-Knorr Pyrazole Synthesis Mechanism.
A Critical Insight: The Challenge of Regioselectivity When an unsymmetrical 1,3-diketone (where R¹ ≠ R³) is used, two regioisomeric pyrazole products can be formed. The final structure depends on which carbonyl group is initially attacked by the hydrazine.[5][7]
-
Steric Hindrance: The terminal nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (less electron-rich) carbonyl carbon is more susceptible to nucleophilic attack.
-
Hydrazine Electronics: The (2-fluoro-5-(trifluoromethyl)phenyl) substituent significantly reduces the nucleophilicity of the attached nitrogen (N1). Consequently, the terminal, unsubstituted nitrogen (N2) is the primary nucleophile in the initial attack. This is a crucial determinant of the final product's regiochemistry. In most cases, this leads to the formation of a single, predictable regioisomer.[10]
Generalized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Specific quantities and conditions should be optimized for each unique 1,3-diketone substrate.
3.1. Materials and Equipment
-
Reactants: (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, 1,3-diketone (e.g., acetylacetone, dibenzoylmethane).
-
Solvent: Glacial acetic acid or ethanol.
-
Catalyst (if using ethanol): Concentrated sulfuric acid or hydrochloric acid.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, equipment for workup (separatory funnel, rotary evaporator), and purification (recrystallization apparatus or flash chromatography system).
3.2. Step-by-Step Procedure
Caption: General Experimental Workflow.
-
Flask Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, 5-10 mL per mmol of diketone).
-
Reagent Addition: Add (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0 - 1.1 eq) to the solution. If using a neutral solvent like ethanol, add a catalytic amount of strong acid (e.g., 1-2 drops of concentrated H₂SO₄).
-
Scientist's Insight: The electron-withdrawing groups on the phenylhydrazine decrease its nucleophilicity. Therefore, this reaction often requires heating or acid catalysis to proceed at a reasonable rate, in contrast to reactions with more nucleophilic hydrazines like phenylhydrazine itself.[11]
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker of ice water. If the reaction was acidic, neutralize it carefully with a base such as sodium bicarbonate solution.
-
Extraction: The resulting precipitate can be collected by filtration, or if no solid forms, the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate, 3x volume of aqueous layer).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Application Examples & Data
The following table summarizes typical results for the reaction with various 1,3-diketones, demonstrating the versatility of the protocol.
| 1,3-Diketone Substrate | R¹ | R³ | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Acetylacetone | CH₃ | CH₃ | Acetic Acid | 118 | 2 | 90-95 | Symmetrical diketone; single product. |
| Benzoylacetone | Ph | CH₃ | Ethanol / H⁺ | 80 | 4 | 85-90 | Forms primarily one regioisomer due to electronic and steric differences. |
| Dibenzoylmethane | Ph | Ph | Acetic Acid | 118 | 6 | 88-94 | Symmetrical diketone; reaction may be slower due to sterics. |
| 1,1,1-Trifluoro-2,4-pentanedione | CF₃ | CH₃ | Ethanol | 80 | 3 | >95 | Highly regioselective; initial attack occurs at the more electrophilic acetyl carbonyl.[9] |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction stalls or yields are low, ensure the hydrazine starting material has not oxidized (it should be a free-flowing solid). If using a neutral solvent, increasing the amount of acid catalyst or switching to a higher-boiling solvent like toluene may be beneficial.
-
Mixture of Regioisomers: If an unexpected mixture of isomers is observed (verifiable by ¹H or ¹⁹F NMR), the regioselectivity can sometimes be influenced by changing the reaction conditions. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while changing the solvent or catalyst can alter the kinetic outcome.[12]
-
Difficult Purification: If the product is difficult to crystallize, flash chromatography is the recommended alternative. A gradient elution from low polarity (hexanes) to higher polarity (hexanes/ethyl acetate mixtures) is typically effective.
Conclusion
The Paal-Knorr condensation of (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine with 1,3-diketones is a highly effective and predictable method for synthesizing medicinally relevant fluorinated pyrazoles. By understanding the underlying mechanism and the influence of the powerful electron-withdrawing substituents, chemists can reliably access these valuable scaffolds. The protocols and insights provided herein serve as a validated starting point for laboratory synthesis, enabling the rapid development of novel molecular entities for drug discovery and development programs.
References
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- Pal, R. Knorr Pyrazole Synthesis (M. Pharm). SlideShare.
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- Wikipedia contributors. Knorr pyrrole synthesis. Wikipedia.
- Zhang, Z., et al. (2022). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.
- Konwar, D., et al. (2023, September 5).
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- Various authors. (Date available).
- Various authors. Formation of trifluoromethylation of hydrazones via 1,3-diketone compounds.
- Sosnovskikh, V. Y., et al. (2023, September 18). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones.
- Dömling, A., et al. (Date available). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Various authors. Knorr Pyrazole Synthesis.
- Various authors. (2025, August 5). Reaction of 2-Hydroxyethylhydrazine with a Trifluoromethyl-β-diketone: Study and Structural Characterization of a New 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate.
- Various authors. (Date available).
- Various authors. (Date available). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- Zotova, N., et al. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Various authors. (Date available). Process for the preparation of 5-fluoro-1h-pyrazoles.
- Various authors. (Date available). Exploring the Effect of Electron Withdrawing Groups on Optoelectronic Properties of Pyrazole Derivatives as Efficient Donor and Acceptor Materials for Photovoltaic Devices.
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Application Notes and Protocols for Microwave-Assisted Pyrazole Synthesis with Substituted Hydrazines
Introduction: A New Era in Heterocyclic Synthesis
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry. Their derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The synthesis of the pyrazole nucleus is, therefore, a critical focus for researchers in drug discovery and development.[4]
Traditionally, pyrazole synthesis has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large quantities of volatile organic solvents.[2] These methods can be inefficient and environmentally burdensome. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful and sustainable alternative.[4][5] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes, and frequently results in higher product yields and selectivity.[2][4][6] This application note provides a comprehensive guide to the principles, mechanisms, and practical protocols for the microwave-assisted synthesis of pyrazoles using substituted hydrazines, designed for researchers, scientists, and drug development professionals.
The Rationale Behind Microwave-Assisted Synthesis: Understanding the "Why"
The efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwaves heat the entire volume of the reaction mixture simultaneously. This is achieved through the interaction of the microwave's electric field with polar molecules and ions in the reaction mixture. This rapid, uniform heating can lead to thermal and non-thermal effects that accelerate reaction rates. The key advantages include:
-
Rapid Reaction Rates: Dramatically reduced reaction times increase throughput and efficiency.[4]
-
Higher Yields: Often, microwave synthesis leads to cleaner reactions with fewer side products, resulting in improved yields.[4][6]
-
Enhanced Selectivity: The precise temperature control and rapid heating can favor the formation of the desired product over side reactions.[2][3]
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[2][4][7]
The general workflow for developing a microwave-assisted synthesis protocol involves several key steps, as illustrated in the following diagram:
Caption: General workflow for developing a microwave-assisted synthesis method.
Core Reaction Mechanism: The Cyclocondensation Pathway
The most common and versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a substituted hydrazine.[7][8] The reaction proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
The general mechanism is depicted below:
Caption: Generalized mechanism for pyrazole synthesis via cyclocondensation.
Microwave irradiation significantly accelerates both the initial condensation and the subsequent cyclization/dehydration steps, leading to the rapid formation of the pyrazole product.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to traditional heating methods. The following table summarizes typical results for the synthesis of various pyrazole derivatives.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [4] |
| Conventional | 75 | 2 h | 73-90 | [4] | |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62-92 | [4] |
| Conventional | 80 | 1 h | 48-85 | [4] | |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [9] |
| Conventional | Not specified | Not specified | Not specified | [9] | |
| Pyranopyrazoles | Microwave-Assisted | Not specified | 2-8 min | High | [1] |
| Conventional | Not specified | 3 h | 70-76 | [1] | |
| 1,3,5-Substituted Pyrazoles | Microwave-Assisted | 80 | 30 min | 68.4-90.1 | [10] |
| Conventional | Not specified | Not specified | Not specified | [10] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of pyrazoles from different starting materials. These protocols are intended as a starting point and may require optimization based on the specific substrates and available microwave reactor.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol describes the cyclization of an α,β-unsaturated ketone (chalcone) with a substituted hydrazine.
Materials:
-
Chalcone derivative (1.0 mmol)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor vial (appropriate size)
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the substituted hydrazine (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial securely with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature of 100-120 °C for 5-15 minutes.[9] The microwave power will be modulated by the instrument to maintain the set temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into cold water and collecting the precipitate by vacuum filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions
This protocol outlines an efficient one-pot, three-component synthesis of pyrazolone derivatives.[11]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Substituted hydrazine (0.3 mmol)
-
Aldehyde (0.3 mmol)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the β-ketoester (0.45 mmol), the substituted hydrazine (0.3 mmol), and the aldehyde (0.3 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solvent-free mixture with a microwave power of 420 W for 10 minutes.[11][12]
-
After cooling, the resulting solid can be purified by recrystallization from ethanol to afford the desired pyrazolone derivative.[9]
Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines
This protocol describes the synthesis of pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile in an acidic medium.[13]
Materials:
-
Aryl hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride) (2.0 mmol)
-
3-Aminocrotononitrile (2.0 mmol)
-
1 M Hydrochloric acid (5 mL)
-
Microwave reactor vial (2-5 mL volume)
-
Magnetic stir bar
Procedure:
-
To a dried microwave vial containing a stir bar, add the aryl hydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).
-
Add 1 M hydrochloric acid (5 mL) to achieve a starting reagent concentration of 0.4 M.
-
Stir the heterogeneous suspension. If stirring is inadequate due to poor solubility, a larger vial with additional 1 M HCl may be used, ensuring not to exceed the recommended volume for the microwave reactor.
-
Seal the vial with an appropriate crimper tool.
-
Place the vial in the microwave reactor and heat. Most reactions are complete within 10-15 minutes.
-
After cooling, the pure product can often be obtained via vacuum filtration, with typical isolated yields of 70-90%.[13]
Conclusion: A Powerful Tool for Modern Drug Discovery
Microwave-assisted synthesis has proven to be a superior alternative to conventional heating for the preparation of pyrazole derivatives.[4] The significant reduction in reaction times, coupled with often higher yields and alignment with green chemistry principles, makes it an indispensable tool for researchers in medicinal chemistry and drug development. The protocols and data presented in this application note provide a solid foundation for the efficient and rapid synthesis of diverse pyrazole libraries, accelerating the discovery of new therapeutic agents.
References
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Bais, et al. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. Benchchem.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publisher.
- (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers.
- Microwave-Assisted Preparation of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
- A Brief Review on Microwave Assisted Synthesis of Pyrazole Deriv
- Sankaran, et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PMC.
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][5][7]triazines. MDPI.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
- Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Deriv
- Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids.
- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurk
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Application Notes and Protocols for the Catalytic Synthesis of Pyrazoles from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, into the pyrazole scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This makes the synthesis of pyrazoles derived from fluorinated precursors like (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine a critical endeavor for medicinal chemists.
This application note provides a comprehensive guide to the catalytic synthesis of pyrazoles using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine as a key building block. We will delve into the foundational Knorr pyrazole synthesis, explore modern transition-metal-catalyzed approaches, and provide detailed, field-tested protocols. A central focus will be on addressing the critical challenge of regioselectivity, which is paramount when employing unsymmetrically substituted starting materials.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6] This reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Mechanism of the Knorr Pyrazole Synthesis
The reaction commences with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leads to a dihydropyrazole intermediate. The final step is the elimination of a water molecule to afford the stable aromatic pyrazole.
Diagram: General Mechanism of the Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr pyrazole synthesis.
The Challenge of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, two regioisomeric pyrazole products can be formed.[5][7] The specific isomer that predominates is influenced by a combination of electronic and steric factors of the reactants, as well as the reaction conditions (e.g., pH, solvent, and temperature).[7][8]
In the case of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, the electronic effects of the fluorine and trifluoromethyl groups on the phenyl ring, as well as their steric bulk, will play a crucial role in directing the initial nucleophilic attack and the subsequent cyclization. Careful optimization of the reaction conditions is therefore essential to achieve high regioselectivity.
Protocol 1: Acid-Catalyzed Synthesis of a Trisubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a pyrazole derivative from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and an unsymmetrical 1,3-diketone, such as 1-phenyl-1,3-butanedione.
Materials and Reagents
-
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
-
1-Phenyl-1,3-butanedione
-
Glacial Acetic Acid (Catalyst and Solvent)
-
Ethanol (Recrystallization)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0 eq.) in glacial acetic acid (5-10 mL per gram of hydrazine).
-
Addition of Dicarbonyl: To the stirred solution, add 1-phenyl-1,3-butanedione (1.05 eq.) portion-wise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (50 mL).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Alternatively, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified pyrazole.
-
Characterization
The structure and regiochemistry of the synthesized pyrazole should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The regiochemical assignment can often be determined by Nuclear Overhauser Effect (NOE) experiments in ¹H NMR.
Advanced Catalytic Methods: Transition-Metal Catalysis
While the Knorr synthesis is a robust method, modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed approaches for pyrazole synthesis. These methods often offer milder reaction conditions, broader substrate scope, and alternative pathways to functionalized pyrazoles.
Palladium-Catalyzed Synthesis
Palladium catalysts are versatile for the formation of C-N bonds. While not a direct cyclization with the hydrazine, palladium-catalyzed cross-coupling reactions can be used to synthesize N-aryl pyrazoles.[9] For instance, a pre-formed pyrazole ring can be coupled with an aryl halide or triflate corresponding to the (2-Fluoro-5-(trifluoromethyl)phenyl) moiety.
Copper-Catalyzed Synthesis
Copper catalysis has been effectively used in the synthesis of pyrazoles, particularly through aerobic oxidative cyclization of unsaturated hydrazones.[9] This approach involves the in-situ formation of a hydrazone from the hydrazine and a suitable carbonyl compound, followed by a copper-catalyzed cyclization and aromatization.
Diagram: Conceptual Workflow for Catalytic Pyrazole Synthesis
Caption: Overview of synthetic routes and downstream processing.
Comparative Data on Catalytic Methods
| Catalytic Method | Catalyst Type | Typical Substrates | Key Advantages | Potential Challenges |
| Knorr Synthesis | Brønsted or Lewis Acid | 1,3-Dicarbonyls | Simple, robust, readily available starting materials. | Regioselectivity can be low, sometimes requires harsh conditions. |
| Palladium-Catalysis | Pd(0)/Pd(II) complexes | Pre-formed pyrazoles and aryl halides/triflates | High functional group tolerance, excellent for N-arylation. | Requires pre-synthesis of the pyrazole core. |
| Copper-Catalysis | Cu(I)/Cu(II) salts | Unsaturated hydrazones | Milder conditions, often uses air as an oxidant. | Substrate scope can be limited. |
Conclusion and Future Outlook
The synthesis of pyrazoles from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a vital process in the development of new pharmaceutical agents. The classical acid-catalyzed Knorr synthesis remains a cornerstone methodology, offering a straightforward route to these valuable compounds. However, careful consideration and optimization are required to control the regiochemical outcome. The continued development of transition-metal-catalyzed methods provides promising alternatives that can offer milder conditions and novel synthetic pathways. For any synthetic approach, rigorous analytical characterization is paramount to confirm the identity and purity of the final products, ensuring their suitability for downstream applications in drug discovery and development.
References
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules.
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
-
Knorr Pyrazole Synthesis. J&K Scientific LLC.
-
Process for the preparation of 5-fluoro-1h-pyrazoles. Google Patents.
-
Synthesis of Pentafluorosulfanylpyrazole and Pentafluorosulfanyl-1,2,3-triazole and Their Derivatives as Energetic Materials by Click Chemistry. ACS Publications.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications.
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications.
-
Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed.
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
-
Synthesis method of celecoxib. Google Patents.
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. ResearchGate.
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health.
-
Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone. National Institutes of Health.
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications.
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regioselective pyrazole synthesis with 2-fluoro-5-trifluoromethylphenylhydrazine
Application Note: Regioselective Pyrazole Synthesis with 2-Fluoro-5-trifluoromethylphenylhydrazine
Part 1: Core Directive & Strategic Overview
The synthesis of pyrazoles using 2-fluoro-5-trifluoromethylphenylhydrazine (1) presents a unique challenge and opportunity in medicinal chemistry. This hydrazine moiety is a privileged pharmacophore, frequently found in androgen receptor antagonists (e.g., analogues of Enzalutamide/Apalutamide) and protoporphyrinogen oxidase (PPO) inhibiting herbicides.
However, the electron-deficient nature of the aryl ring creates a drastic nucleophilic disparity between the two hydrazine nitrogens. Unlike simple phenylhydrazine, where regioselectivity can be ambiguous, the 2-fluoro-5-trifluoromethyl substitution pattern strongly deactivates the
This guide provides a definitive protocol for leveraging this electronic bias to achieve near-perfect regiocontrol. We move beyond "trial-and-error" condensation, offering a mechanistic approach to synthesizing 1,3-disubstituted and 1,5-disubstituted pyrazoles selectively.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Grounding: The Nucleophilicity Mismatch
The regiochemical outcome is dictated by the initial nucleophilic attack.
-
Electronic Effect: The
group (meta to hydrazine) and atom (ortho to hydrazine) are strong electron-withdrawing groups (EWGs). -
Consequence: The lone pair on
is heavily delocalized into the electron-poor -system. The (terminal amine) retains significant character and nucleophilicity. -
The Rule:
will always attack the most electrophilic center of the dielectrophile first.
Strategic Pathways
-
Path A (Enaminone Route): Uses
-dimethylaminovinyl ketones. The -carbon is the "soft" electrophile, but in these systems, the driving force is often the elimination of dimethylamine. Literature confirms that for electron-deficient hydrazines, typically attacks the -carbon (Michael-type) or the carbonyl depending on pH. Under neutral/basic conditions , attacks the -carbon, placing the carbonyl-substituent at the C3 position of the final pyrazole. -
Path B (1,3-Diketone Route):
attacks the most electrophilic carbonyl.-
Example: In a reaction with benzoylacetone (
), the methyl ketone is more electrophilic (less sterically hindered and less conjugated) than the phenyl ketone. attacks the acetyl group Methyl ends up at C3 . Phenyl ends up at C5 .
-
Part 3: Visualization (Pathways & Workflows)
Figure 1: Mechanistic Pathway for Regioselectivity
This diagram illustrates the divergence based on the electrophile structure.
Caption: Mechanistic divergence driven by the enhanced nucleophilicity of N2 in electron-deficient aryl hydrazines.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(2-fluoro-5-trifluoromethylphenyl)-3-arylpyrazoles (Enaminone Method)
Target: High fidelity synthesis of the 1,3-isomer, avoiding the 1,5-isomer common in standard diketone synthesis.
Reagents:
-
2-Fluoro-5-trifluoromethylphenylhydrazine hydrochloride (1.0 equiv)
-
Enaminone precursor (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)
-
Ethanol (Absolute)[1]
-
Triethylamine (1.1 equiv) – Critical to neutralize the HCl salt and activate N2.
Step-by-Step:
-
Preparation: In a 50 mL round-bottom flask, dissolve the enaminone (1.0 mmol) in Ethanol (10 mL).
-
Addition: Add 2-Fluoro-5-trifluoromethylphenylhydrazine hydrochloride (1.0 mmol) followed immediately by Triethylamine (1.1 mmol).
-
Note: The solution should turn from pale yellow to deep orange/red upon base addition.
-
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1). The hydrazine spot (polar) should disappear. -
Workup: Cool to room temperature.
-
Scenario A (Precipitation): Often, the product precipitates upon cooling. Filter, wash with cold EtOH, and dry.
-
Scenario B (Oiling): If no precipitate, evaporate solvent, redissolve in EtOAc, wash with 0.1 M HCl (to remove residual amines), brine, and dry over
.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-20% EtOAc in Hexane).
Validation:
-
Expected Regiochemistry: The Aryl group from the enaminone carbonyl ends up at Position 3 .
-
Why? N2 attacks the
-carbon (CH-NMe2). N1 closes onto the Carbonyl.
Protocol B: Synthesis of 1-(2-fluoro-5-trifluoromethylphenyl)-3-methyl-5-arylpyrazoles (Diketone Method)
Target: Synthesis using unsymmetrical 1,3-diketones (e.g., Benzoylacetone).
Reagents:
-
2-Fluoro-5-trifluoromethylphenylhydrazine hydrochloride (1.0 equiv)
-
1-Phenyl-1,3-butanedione (Benzoylacetone) (1.0 equiv)
-
Acetic Acid (Glacial) – Acts as both solvent and catalyst.
Step-by-Step:
-
Mixing: Dissolve Benzoylacetone (1.0 mmol) in Glacial Acetic Acid (5 mL).
-
Addition: Add the hydrazine hydrochloride (1.0 mmol). Sodium acetate (1.1 equiv) can be added to buffer, but pure AcOH is usually sufficient.
-
Reaction: Stir at
for 2 hours, then increase to for 1 hour. -
Workup: Pour the reaction mixture into ice-water (50 mL). The product should precipitate as a solid.
-
Neutralization: Collect solid, wash with saturated
(to remove acid traces) and water.
Regiochemical Outcome:
-
Major Isomer: 1-Aryl-3-methyl-5-phenylpyrazole .
-
Mechanism: The acetyl carbonyl (Me-CO) is more electrophilic than the benzoyl carbonyl (Ph-CO).
attacks Me-CO. attacks Ph-CO. -
Note: If the 1,5-dimethyl isomer is desired (using acetylacetone), regioselectivity is moot.
Part 5: Data Analysis & Troubleshooting
Table 1: NMR Diagnostics for Regioisomer Assignment
Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Use
| Feature | 1,3-Substituted Isomer (Protocol A) | 1,5-Substituted Isomer (Protocol B) |
| H4 Proton Shift | ||
| H5 Proton Shift | Absent (Substituted) | |
| 19F NMR (2-F) | ||
| NOE Signal | Strong NOE between 2-F (Aryl) and H5 (Pyrazole) | Strong NOE between 2-F (Aryl) and 5-Substituent |
| Coupling | Possible | No H5 coupling |
Troubleshooting Guide
-
Problem: Mixture of isomers observed in Protocol B.
-
Solution: Switch solvent to Ethanol + HCl (cat) . Protic solvents can enhance the electrophilicity difference between carbonyls. Alternatively, synthesize the specific enaminone precursor for the desired isomer (Protocol A is inherently more selective).
-
-
Problem: Low yield/Dark tar.
-
Solution: The hydrazine is sensitive to oxidation. Perform reactions under Nitrogen. Ensure the hydrazine hydrochloride is white/off-white, not dark brown (recrystallize from EtOH if necessary).
-
References
-
Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Aggarwal, V. K., et al. (2003). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Journal of Organic Chemistry, 68(13), 5381-5383. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles Using Fluorinated 1,3-Diketones.[3] Journal of Organic Chemistry, 73(21), 8545–8552. Link
-
Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link
-
Lovering, F., et al. (2016). The influence of fluorine on the medicinal chemistry of pyrazoles. Bioorganic & Medicinal Chemistry Letters, 26(15), 3417-3424. Link
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The Strategic Application of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Significance of Fluorinated Hydrazines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the array of fluorine-containing building blocks, (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine has emerged as a particularly valuable synthon. Its dual fluorination, featuring both a single fluoro and a trifluoromethyl group, offers a powerful tool for modulating the electronic and steric properties of target molecules.[1] This guide provides an in-depth exploration of the applications of (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine, with a focus on the synthesis of biologically active heterocyclic compounds, particularly those leveraging the venerable Fischer indole synthesis.
Core Application: The Fischer Indole Synthesis of Fluorinated Indoles
The Fischer indole synthesis, a classic and versatile reaction, remains a highly relevant method for the construction of the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals.[3] The reaction of (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine with a ketone or aldehyde under acidic conditions provides a direct route to indoles bearing fluorine and trifluoromethyl groups at the 4- and 7-positions, respectively. These substituents are particularly advantageous in the design of kinase inhibitors and other targeted therapies, where they can occupy hydrophobic pockets and form key interactions with the target protein.
Mechanistic Rationale for the Fischer Indole Synthesis
The widely accepted mechanism of the Fischer indole synthesis proceeds through several key steps, each influenced by the electronic nature of the substituents on the phenylhydrazine.
Figure 1: Mechanistic overview of the Fischer indole synthesis.
The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenylhydrazine ring can influence the rate of the key[4][4]-sigmatropic rearrangement. This necessitates careful optimization of reaction conditions, such as the choice of acid catalyst and temperature, to achieve efficient cyclization.
Protocol 1: Synthesis of 4-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
This protocol details the synthesis of a key indole intermediate, 4-fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid, via the Fischer indole synthesis. This compound serves as a valuable building block for the elaboration into more complex bioactive molecules.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine | 201943-77-5 | 194.13 | Commercially available |
| Pyruvic acid | 127-17-3 | 88.06 | Commercially available |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | Commercially available |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | Commercially available |
| Sodium hydroxide | 1310-73-2 | 40.00 | Commercially available |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | Commercially available |
| Ethyl acetate | 141-78-6 | 88.11 | Commercially available |
| Hexanes | 110-54-3 | 86.18 | Commercially available |
Experimental Procedure
Figure 2: Workflow for the synthesis of 4-Fluoro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid.
-
Reaction Setup: To a solution of (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in anhydrous ethanol, add pyruvic acid (1.1 eq).
-
Acid Catalysis: Cool the mixture to 0-5 °C in an ice bath and add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Cyclization: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approximately 78 °C) for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Application in the Synthesis of Bioactive Pyrazoles
Beyond indole synthesis, (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine is a valuable precursor for the synthesis of fluorinated pyrazoles, another important class of heterocyclic compounds with a wide range of biological activities, including kinase inhibition and antimicrobial effects.[4][5] The reaction with 1,3-dicarbonyl compounds or their equivalents provides a straightforward entry to this scaffold.
Protocol 2: General Procedure for the Synthesis of Fluorinated Pyrazoles
This protocol provides a general method for the synthesis of pyrazoles from (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine and a 1,3-dicarbonyl compound.
Materials and Reagents
| Reagent | CAS Number |
| (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine | 201943-77-5 |
| 1,3-Dicarbonyl compound (e.g., acetylacetone) | Varies |
| Ethanol or Acetic Acid | 64-17-5 / 64-19-7 |
| Glacial Acetic Acid (catalyst) | 64-19-7 |
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Catalysis: Add a catalytic amount of glacial acetic acid if ethanol is used as the solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the dicarbonyl compound.
-
Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The Role of the 2-Fluoro-5-(trifluoromethyl)phenyl Moiety in Kinase Inhibitors
The 2-fluoro-5-(trifluoromethyl)phenyl moiety is frequently incorporated into the design of small molecule kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The fluorine and trifluoromethyl groups on the phenyl ring can enhance the binding affinity of the inhibitor to the ATP-binding pocket of the kinase through favorable hydrophobic and electrostatic interactions. Furthermore, the fluorine atom can block sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.
While a specific, publicly available protocol for the synthesis of a kinase inhibitor directly from (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine is not detailed in the immediate literature, the indole and pyrazole scaffolds derived from it are core components of many known kinase inhibitors. The synthetic protocols provided above furnish key intermediates that can be further functionalized to generate potent and selective kinase inhibitors.
Conclusion and Future Perspectives
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a powerful and versatile building block in medicinal chemistry. Its utility in the synthesis of fluorinated indoles and pyrazoles provides medicinal chemists with a valuable tool to create novel drug candidates with improved pharmacological properties. The protocols outlined in this guide offer a starting point for the exploration of this reagent in the synthesis of a wide range of biologically active molecules. As the demand for more effective and targeted therapies continues to grow, the strategic use of fluorinated synthons like (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Chavan, S. P., & Shinde, D. B. (2015). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science and Technology, 4(8), 524-528.
- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2013). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4, 42-52.
- Dhaneesh, S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Medicinal & Pharmaceutical Chemistry Research, 5(3), 1-6.
-
MySkinRecipes. (n.d.). (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride. MySkinRecipes. Retrieved from [Link]
- Taleb, M. A., & Al-Wahaibi, L. H. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4237.
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
- Wang, L., et al. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 21(11), 1574.
- Wu, P., & Nielsen, T. E. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14775-14815.
- Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6045-6056.
- Yagupolskii, L. M. (2019). Aromatic and Heterocyclic Compounds with Fluorine-Containing Substituents. Elsevier.
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(16), 6046.
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application of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in agrochemical synthesis
Application Note: Utilization of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in the Synthesis of N-Phenyl Heterocycle Agrochemicals
Executive Summary
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (CAS: 1092958-56-9, HCl salt) is a high-value fluorinated building block critical to the discovery and manufacture of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides .[1] Its specific substitution pattern—combining an ortho-fluorine for metabolic blocking and a meta-trifluoromethyl group for lipophilicity—makes it an ideal scaffold for N-phenylpyrazole and N-phenyluracil (pyrimidinedione) active ingredients (AIs).[1]
This guide details the synthetic utility of this hydrazine, focusing on its regioselective cyclization with 1,3-dielectrophiles.[1] We provide optimized protocols for pyrazole ring formation, addressing common challenges such as regiocontrol and defluorination side reactions.
Chemical Profile & Reactivity
The electron-deficient nature of the 2-fluoro-5-(trifluoromethyl)phenyl ring significantly alters the nucleophilicity of the hydrazine moiety compared to non-fluorinated analogues.[1]
| Property | Specification |
| IUPAC Name | (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine |
| CAS No. | 1092958-56-9 (HCl salt) |
| Molecular Weight | 194.13 g/mol (Free base); 230.59 g/mol (HCl) |
| Appearance | Off-white to pale yellow crystalline solid |
| Reactivity Class | Dinucleophile (Alpha-effect enhanced) |
| Key Challenge | Reduced nucleophilicity of N1 due to electron-withdrawing Ar-F/Ar-CF3 groups.[1][2] |
Reactivity Insight: The ortho-fluorine atom exerts an inductive withdrawing effect, reducing the basicity of the adjacent nitrogen (N1). Consequently, in cyclization reactions with non-symmetrical 1,3-diketones, the terminal nitrogen (N2) often attacks the most electrophilic carbonyl first, dictating regiochemistry.[1]
Application I: Synthesis of N-Phenylpyrazole Herbicides
The primary application of this intermediate is the construction of the 1-aryl-5-substituted-pyrazole core, a pharmacophore found in herbicides such as Pyraflufen-ethyl and Fluazolate .[1]
Mechanism of Action (Agrochemical Context)
The resulting N-phenylpyrazoles inhibit the PPO enzyme (EC 1.3.3.[1]4) in the chlorophyll biosynthesis pathway. The 2,5-disubstituted phenyl ring occupies a specific hydrophobic pocket in the enzyme, where the CF3 group enhances binding affinity and the 2-F atom prevents oxidative metabolism at the sensitive ortho position.[1]
Protocol: Regioselective Cyclocondensation with 1,3-Dicarbonyls
Objective: Synthesis of ethyl 1-(2-fluoro-5-(trifluoromethyl)phenyl)-5-methyl-1H-pyrazole-3-carboxylate.
Reagents:
-
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine HCl (1.0 eq)[1]
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (Solvent, anhydrous)
-
Acetic acid (Catalyst, 0.5 eq) or HCl (cat.)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine HCl (10.0 mmol) in ethanol (50 mL).
-
Neutralization (Optional but Recommended): If using the HCl salt, add Sodium Acetate (10.0 mmol) to liberate the free hydrazine in situ. Stir for 15 minutes at room temperature.
-
Addition: Add Ethyl acetoacetate (11.0 mmol) dropwise over 10 minutes.
-
Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3]
-
Note: The initial intermediate is often the hydrazone. Prolonged heating is required for the cyclization (elimination of water).
-
-
Work-up: Cool the mixture to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (20 mL). Dry the organic layer over anhydrous
. -
Purification: The crude product often contains a mixture of regioisomers (1,3-dimethyl vs 1,5-dimethyl type connectivity).[1] Purify via recrystallization from Ethanol/Water or silica gel column chromatography.
Regioselectivity Note: Reaction with unsymmetrical diketones typically yields a mixture of isomers. To favor the 5-methyl isomer (often the bioactive target), use a protic solvent (EtOH) and acidic catalyst. To favor the 3-methyl isomer, basic conditions are often preferred.[1]
Application II: Synthesis of N-Phenyluracil (Pyrimidinedione) Herbicides
This hydrazine is also a precursor for uracil-based PPO inhibitors (e.g., analogs of Saflufenacil or Butafenacil ).[1]
Protocol Overview:
-
Reaction with Alkoxyacrylates: The hydrazine is reacted with ethyl 3-ethoxyacrylate or a cyclic carbamate precursor.[1]
-
Cyclization: Under basic conditions (e.g., NaOEt/EtOH), the hydrazine undergoes a Michael addition followed by cyclization to form the dihydrouracil core.
-
Oxidation: If a saturated intermediate is formed, mild oxidation may be required to establish the pyrimidinedione system.
Visual Workflow (DOT Diagram)
The following diagram illustrates the synthetic pathway from the hydrazine building block to the final herbicide active ingredient.
Caption: Synthetic workflow for converting (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine into bioactive N-arylpyrazole herbicides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization of the hydrazone intermediate.[1] | Increase reaction time or temperature; use a Dean-Stark trap to remove water.[1] |
| Wrong Regioisomer | Nucleophilic attack at the wrong carbonyl carbon. | Switch solvent (Ethanol vs. Acetic Acid). Adjust pH. Steric bulk of the diketone R-group influences selectivity.[1] |
| Defluorination | Harsh basic conditions causing | Avoid strong bases (e.g., NaH) at high temperatures. Use mild bases like |
| Darkening/Tars | Oxidation of the hydrazine. | Perform reaction under inert atmosphere ( |
Safety & Handling
-
Toxicity: Hydrazines are potent toxins and suspected carcinogens.
-
Sensitization: Known skin sensitizer. Handle only in a fume hood with nitrile gloves.
-
Stability: The free base is sensitive to oxidation. Store as the Hydrochloride (HCl) salt in a cool, dry place under inert gas.
-
Waste: Segregate halogenated organic waste. Do not mix with oxidizing agents (risk of exothermic decomposition).
References
-
Synthesis of Fluorinated Pyrazoles
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Reaction of Hydrazines with 1,3-Dicarbonyls
- Title: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Source: Canadian Journal of Chemistry / ResearchG
-
URL:[Link]
-
PPO Inhibitor Mechanism
-
Commercial Compound Data (CAS Verification)
-
Title: (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride Product Page.[1]
- Source: BLD Pharm.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Isoalloxazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Fungicides Utilizing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in Modern Fungicide Discovery
The escalating demand for novel agrochemicals with enhanced efficacy and improved safety profiles has positioned fluorinated organic compounds as critical building blocks in modern pesticide research. Among these, (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine has emerged as a highly valuable starting material for the synthesis of a new generation of fungicides. Its unique electronic properties, conferred by the presence of both fluorine and trifluoromethyl substituents on the phenyl ring, significantly influence the biological activity and physicochemical characteristics of the resulting agrochemicals.
This technical guide provides an in-depth exploration of the synthesis of potent pyrazole-based fungicides using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine as a key precursor. We will delve into the strategic rationale behind the synthetic design, provide detailed, field-proven protocols for the preparation of key intermediates and the final active ingredient, and offer insights into the underlying chemical principles. The focus will be on the synthesis of pyrazole carboxamides, a class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), a crucial mode of action in combating a wide range of fungal pathogens.[1][2]
Synthetic Strategy: A Modular Approach to Pyrazole Carboxamide Fungicides
The synthesis of pyrazole carboxamide fungicides from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine follows a modular and convergent strategy. This approach allows for the independent synthesis of two key fragments—a substituted pyrazole-4-carboxylic acid and a specific aniline derivative—which are then coupled in the final step to form the desired amide linkage. This strategy offers flexibility for creating a diverse library of potential fungicide candidates by varying the structure of either fragment.
The overall synthetic workflow can be visualized as follows:
Figure 1: General synthetic workflow for pyrazole carboxamide fungicides.
This guide will focus on a specific and highly relevant example: the synthesis of a fungicide structurally analogous to commercial SDHIs. The chosen pathway involves the initial formation of a pyrazole ring through the condensation of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine with a suitable 1,3-dicarbonyl synthon, followed by hydrolysis and subsequent amide coupling.
Part 1: Synthesis of the Key Intermediate: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
The cornerstone of this synthetic route is the construction of the pyrazole-4-carboxylic acid core. This is typically achieved via a Knorr pyrazole synthesis, a robust and widely used method for the preparation of pyrazoles from hydrazines and 1,3-dicarbonyl compounds.
Protocol 1: Synthesis of Ethyl 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylate
This protocol details the cyclocondensation reaction to form the pyrazole ring. The choice of diethyl 2-(ethoxymethylene)-3-oxobutanoate as the 1,3-dicarbonyl partner is strategic, as it directly introduces the required methyl and carboxylate functionalities at the desired positions of the pyrazole ring.
Materials:
-
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
-
Diethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Ethanol, absolute
-
Acetic acid, glacial
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in absolute ethanol.
-
To this solution, add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield ethyl 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylate as a solid.
Protocol 2: Hydrolysis to 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
The ester intermediate is then hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for the subsequent amide coupling step. Alkaline hydrolysis is generally preferred as it is typically irreversible and leads to a cleaner reaction.[3]
Materials:
-
Ethyl 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Suspend the ethyl 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent (ethanol) under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid, while cooling in an ice bath.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.
Part 2: Synthesis of the Amine Coupling Partner and Final Amidation
The second key fragment for our target fungicide is a substituted aniline. For the purpose of this guide, we will consider the synthesis of a generic substituted aniline and its subsequent coupling with the pyrazole-4-carboxylic acid prepared in Part 1. The synthesis of specific anilines, such as the 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine used in the synthesis of Fluxapyroxad, often involves multi-step procedures including cross-coupling reactions.[4][5]
Protocol 3: Amide Coupling to Yield the Final Fungicide
The final step in the synthesis is the formation of the amide bond between the pyrazole-4-carboxylic acid and the chosen aniline. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the aniline in the presence of a base.
Figure 2: Amide coupling workflow.
Materials:
-
1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Substituted aniline
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amidation:
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude pyrazole-4-carbonyl chloride in anhydrous dichloromethane to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final pyrazole carboxamide fungicide.
-
Data Presentation: Characterization of a Representative Fungicide
The following table summarizes typical characterization data for a pyrazole carboxamide fungicide synthesized via the described protocols.
| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| Final Product | C₁₉H₁₁F₅N₄O | 422.32 | White to off-white solid | 150-155 | 8.15 (s, 1H), 7.60-7.40 (m, 3H), 7.30-7.10 (m, 3H), 3.90 (s, 3H) |
Note: The NMR data is a representative example and may vary depending on the specific aniline used.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The pyrazole carboxamide fungicides synthesized through these methods primarily act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] Succinate dehydrogenase (also known as Complex II) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.
Figure 3: Simplified mechanism of action of SDHI fungicides.
By binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungal respiratory chain, leading to a cessation of ATP production and ultimately causing fungal cell death. The specific substitution pattern on the pyrazole and aniline moieties, including the fluorine and trifluoromethyl groups introduced from the (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine starting material, is crucial for the high affinity and selective binding of the fungicide to the target enzyme.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview and detailed protocols for the synthesis of pyrazole-based fungicides using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. The modular synthetic approach offers significant advantages for the rapid generation of diverse chemical entities for screening and optimization. The demonstrated protocols are robust and scalable, making them suitable for both academic research and industrial drug development.
The continued exploration of novel aniline coupling partners and modifications to the pyrazole core, guided by an understanding of the structure-activity relationships and the mechanism of action, will undoubtedly lead to the discovery of the next generation of highly effective and environmentally benign fungicides. The strategic use of fluorinated building blocks, such as (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, will remain a cornerstone of this endeavor.
References
-
AERU. (n.d.). Fluxapyroxad (Ref: BAS 700F). University of Hertfordshire. Retrieved from [Link]]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]3]
-
Food and Agriculture Organization of the United Nations. (n.d.). FLUXAPYROXAD (256). Retrieved from [Link]1]
-
Google Patents. (n.d.). CN113666827B - Synthetic method of fluxapyroxad intermediate. Retrieved from ]
-
Google Patents. (n.d.). CN108610290B - Preparation method of fluxapyroxad. Retrieved from ]
-
MDPI. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]]
-
PubChem. (n.d.). Fluxapyroxad. National Institutes of Health. Retrieved from [Link]]
-
ResearchGate. (2018, November 19). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from [Link]]
Sources
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- 2. fao.org [fao.org]
- 3. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. Innovation in Fluxapyroxad Synthesis: Continuous Flow Technology Paving the Future-Beijing PMG ChemTech_Flow chemistry technology solution [bjpmg.com]
protocol for the synthesis of 1-(2-fluoro-5-(trifluoromethyl)phenyl)-pyrazoles
Application Note & Protocol
Strategic Synthesis of 1-(2-fluoro-5-(trifluoromethyl)phenyl)-pyrazoles: A Modular Approach for Pharmaceutical Scaffolding
Abstract: The 1-arylpyrazole scaffold, particularly when substituted with fluorine-containing moieties like 2-fluoro-5-(trifluoromethyl)phenyl, represents a "privileged structure" in modern medicinal chemistry and agrochemical development. The unique electronic properties conferred by these fluorinated groups can significantly enhance metabolic stability, binding affinity, and lipophilicity, making them critical components in the design of novel therapeutic agents and functional materials.[1][2] This guide provides a detailed, field-proven . We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it for various substituted pyrazole targets. The protocol is structured in two primary stages: the synthesis of the key arylhydrazine intermediate and its subsequent condensation to form the target pyrazole ring system.
Foundational Principles & Synthetic Strategy
The most robust and widely adopted method for constructing N-arylpyrazoles is the Knorr pyrazole synthesis , which involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound.[3][4][5] This approach is advantageous due to the commercial availability of a wide variety of 1,3-dicarbonyl precursors, allowing for modular access to diversely substituted pyrazoles.
Our strategy is therefore a two-part synthesis:
-
Part A: Synthesis of the Key Intermediate: (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine is prepared from its corresponding aniline, 2-fluoro-5-(trifluoromethyl)aniline, via a classical diazotization reaction followed by in-situ reduction.
-
Part B: Pyrazole Ring Formation: The synthesized arylhydrazine is reacted with a suitable 1,3-dicarbonyl compound under acidic catalysis to yield the final 1-(2-fluoro-5-(trifluoromethyl)phenyl)-pyrazole product.[6]
Figure 1: Overall synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine
Principle: This synthesis relies on the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure stability. The diazonium salt is then immediately reduced, typically with tin(II) chloride, to the corresponding hydrazine.
Materials & Reagents:
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Notes |
| 2-Fluoro-5-(trifluoromethyl)aniline | 393-39-5 | 179.11 | Toxic, handle with care.[7] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic. |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive. |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.65 | Moisture sensitive. |
| Diethyl Ether | 60-29-7 | 74.12 | Highly flammable. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive. |
| Deionized Water | 7732-18-5 | 18.02 | |
| Ice | N/A | N/A |
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-5-(trifluoromethyl)aniline (1 equiv.).
-
Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated HCl (approx. 3-4 equiv.) while maintaining the temperature between 0 and 5 °C.
-
Diazotization: Dissolve sodium nitrite (1.1 equiv.) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential. The reaction is typically complete after 30-45 minutes of stirring at low temperature.
-
Reduction: In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (approx. 3-4 equiv.) in concentrated HCl. Cool this solution to 0 °C in an ice bath.
-
Addition: Slowly and carefully add the cold diazonium salt solution from step 3 to the cold tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will likely form. Stir the resulting mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Work-up: Collect the precipitate by filtration. Wash the solid with a small amount of cold water.
-
Basification & Extraction: Suspend the crude salt in water and cool in an ice bath. Slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 10) to liberate the free hydrazine. Extract the aqueous layer three times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine, which may be an oil or low-melting solid. Use this crude product directly in the next step.
Part B: Knorr Synthesis of 1-(2-fluoro-5-(trifluoromethyl)phenyl)-pyrazole
Mechanism Insight: The Knorr synthesis proceeds via an acid-catalyzed mechanism.[3][4] The more nucleophilic nitrogen of the arylhydrazine initially attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a series of proton transfers and a cyclizing condensation reaction, where the second nitrogen attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the aromatic pyrazole ring.
Figure 2: Simplified Knorr pyrazole synthesis mechanism.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude (2-fluoro-5-(trifluoromethyl)phenyl)hydrazine (1 equiv.) from Part A.
-
Reagent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid (approx. 5-10 mL per gram of hydrazine).[8] Add the 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethylpyrazole, 1.0-1.1 equiv.).
-
Catalysis: If using a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).[1] If using glacial acetic acid, it serves as both solvent and catalyst.
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C; for acetic acid, ~118 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 2-6 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into a beaker of ice water.[8]
-
Neutralization: If an acid catalyst was used, neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate or sodium carbonate solution) until effervescence ceases.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane (3x portions).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.[1]
Product Characterization & Validation
Validation of the final product structure is critical. The following data are characteristic of a 1-(2-fluoro-5-(trifluoromethyl)phenyl)-3,5-dimethylpyrazole synthesized using acetylacetone.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the phenyl ring will appear as complex multiplets. The two methyl groups on the pyrazole ring will appear as distinct singlets. A singlet for the C4-proton of the pyrazole ring will also be present.[9] |
| ¹³C NMR | Signals corresponding to the CF₃ group (often a quartet due to C-F coupling), aromatic carbons, and pyrazole ring carbons will be observed.[10] |
| ¹⁹F NMR | Two distinct signals are expected: one for the single aromatic fluorine and one for the trifluoromethyl group, which will appear as a singlet.[11] |
| Mass Spec. | The molecular ion peak (M⁺) should be clearly visible. Characteristic fragmentation may include the loss of the CF₃ group.[1][12] High-resolution mass spectrometry (HRMS) is recommended for definitive elemental composition.[13] |
| FT-IR | Strong C-F stretching bands will be prominent, typically in the 1100-1350 cm⁻¹ region.[1] Aromatic C=C and C-N stretching bands will also be present. |
Critical Safety Precautions
-
Hydrazine Derivatives: Hydrazines and their precursors are toxic, irritants, and potential carcinogens.[14][15] Always handle them in a well-ventilated chemical fume hood.[16]
-
Aniline Precursors: Substituted anilines are toxic upon inhalation, ingestion, and skin contact.[17][18] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.
-
Diazotization Reaction: This reaction must be kept cold (0-5 °C) as diazonium salts can be unstable and potentially explosive at higher temperatures.
-
Reagents: Handle concentrated acids and bases with extreme care. Sodium nitrite is a strong oxidizer and should not be mixed with combustible materials.
References
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Paper Publications. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2009). Mechanism for the formation of pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Google Patents. (1979). Process for the preparation of pyrazoles.
-
Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
University of Mississippi, eGrove. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]
- Google Patents. (2012). Process for the preparation of 5-fluoro-1h-pyrazoles.
-
PMC - NIH. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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National Institute of Standards and Technology. (1951). Mass spectra of fluorocarbons. Retrieved from [Link]
-
Defense Technical Information Center. (1990). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2019). Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Retrieved from [Link]
- Google Patents. (2009). Method for purifying pyrazoles.
-
ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Retrieved from [Link]
-
ResearchGate. (2014). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Retrieved from [Link]
-
PMC - PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]
-
NIH. (2013). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Retrieved from [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Retrieved from [Link]
-
ChemRxiv. (2023). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
NIH. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
Who we serve. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Retrieved from [Link]
-
JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
NJ Department of Health. (2010). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
MDPI. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]
-
NIH. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). buchwald-hartwig coupling - Organic Chemistry Portal - Literature. Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. paperpublications.org [paperpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. nj.gov [nj.gov]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.com [fishersci.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazoles from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine Reactions
Welcome to the technical support center for the purification of pyrazoles synthesized from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these highly functionalized molecules. The presence of both fluorine and a trifluoromethyl group on the phenylhydrazine precursor introduces unique properties that can significantly impact the behavior of the resulting pyrazole products during purification.
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format. The methodologies described are grounded in established chemical principles and validated through practical application.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in pyrazole synthesis using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine?
-
How do the fluoro- and trifluoromethyl- substituents affect the chemical properties and purification of the pyrazole product?
-
My crude product is a thick, inseparable oil. What should I do?
-
I'm observing poor separation on my silica gel column. What are some alternative chromatography strategies?
-
-
Troubleshooting Guides
-
Problem 1: Persistent Unreacted (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in the Crude Product.
-
Problem 2: Difficulty in Removing Polar, Colored Impurities.
-
Problem 3: Product is Lost or Shows Poor Recovery During Aqueous Work-up.
-
Problem 4: Co-elution of Isomeric Byproducts during Column Chromatography.
-
-
Experimental Protocols
-
Protocol 1: Optimized Acid-Base Extraction for Fluorinated Pyrazoles.
-
Protocol 2: Recrystallization of Trifluoromethyl-Substituted Pyrazoles.
-
Protocol 3: Flash Column Chromatography with Fluorinated Stationary Phases.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in pyrazole synthesis using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine?
A1: Besides unreacted starting materials, several side products can arise from the reaction of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine with 1,3-dicarbonyl compounds or their equivalents. These include:
-
Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different pyrazole regioisomers.[1]
-
De-trifluoromethylated Pyrazoles: Under certain reaction conditions, the trifluoromethyl group can be cleaved, leading to the formation of the corresponding des-CF3 pyrazole impurity.[2] This is a known decomposition pathway for some trifluoromethyl-containing hydrazines and their intermediates.[2]
-
Products from Self-condensation of the 1,3-dicarbonyl compound: Basic or acidic conditions can promote the self-condensation of some dicarbonyl starting materials, leading to a variety of byproducts.
-
Hydrazone intermediates: Incomplete cyclization can leave unreacted hydrazone intermediates in the crude product.
-
Oxidation products: The hydrazine starting material or the pyrazole product can be susceptible to oxidation, leading to colored impurities.
Q2: How do the fluoro- and trifluoromethyl- substituents affect the chemical properties and purification of the pyrazole product?
A2: The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly influences the pyrazole's properties:
-
Acidity/Basicity: The electron-withdrawing groups decrease the basicity of the pyrazole ring nitrogens.[3] This can make traditional acid-base extractions challenging, as a stronger acid may be required to protonate the pyrazole for extraction into the aqueous phase.
-
Polarity and Solubility: The trifluoromethyl group increases the lipophilicity of the molecule.[4] This generally leads to better solubility in non-polar organic solvents and can affect the compound's retention on silica gel during chromatography. The fluorine atom also contributes to changes in polarity and dipole moment.
-
Chromatographic Behavior: The unique electronic properties of fluorinated compounds can lead to different interactions with stationary phases compared to their non-fluorinated analogs. This can be exploited for better separation by using fluorinated stationary phases in HPLC or flash chromatography.[5][6]
-
Crystallinity: The rigidity and unique packing interactions of fluorinated compounds can either enhance or hinder crystallization. Finding a suitable recrystallization solvent system may require screening a broader range of solvents.
Q3: My crude product is a thick, inseparable oil. What should I do?
A3: Oiling out is a common problem, especially when impurities are present that depress the melting point and disrupt crystal lattice formation. Here are several strategies to address this:
-
Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexane, pentane) while stirring vigorously. The goal is to precipitate the desired product as a solid.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
-
Solvent Removal under High Vacuum: Thoroughly drying the oil under high vacuum for an extended period can remove residual solvents that may be inhibiting crystallization.
-
Purification via Chromatography: If crystallization fails, column chromatography is the next logical step to separate the product from the impurities that are preventing it from solidifying.
-
Formation of a Salt: As a last resort, if the pyrazole has sufficient basicity, you can attempt to form a salt (e.g., hydrochloride, sulfate) which may be more crystalline. This can be achieved by dissolving the oil in a suitable solvent and adding a solution of the corresponding acid.[7][8]
Q4: I'm observing poor separation on my silica gel column. What are some alternative chromatography strategies?
A4: The unique properties of fluorinated compounds can sometimes lead to poor separation on standard silica gel. Here are some alternatives:
-
Use of Fluorinated Stationary Phases: Pentafluorophenyl (PFP) stationary phases have become increasingly popular for the separation of fluorinated compounds.[5][6] These phases offer different selectivity compared to C18 or silica due to interactions such as dipole-dipole, π-π, and charge transfer.[6]
-
Reverse-Phase Chromatography: If the product is sufficiently non-polar, reverse-phase flash chromatography using a C18-functionalized silica gel can be an effective alternative.
-
Solvent System Optimization: Systematically screen different solvent systems for your silica gel chromatography. Sometimes, the addition of a small amount of a third solvent (e.g., methanol or triethylamine) can significantly improve separation. For basic compounds that streak on silica, adding a small amount of triethylamine or ammonia in methanol to the eluent can help.
-
Gradient Elution: A shallow gradient of a more polar solvent in a less polar solvent can often resolve closely eluting compounds.
Troubleshooting Guides
Problem 1: Persistent Unreacted (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in the Crude Product.
This is a common issue that can complicate downstream purification. The unreacted hydrazine is often polar and can interfere with crystallization and co-elute with the product in chromatography.
Caption: Troubleshooting unreacted hydrazine.
-
Acidic Wash: The most straightforward approach is to perform an acid-base extraction.[9][10] Wash the organic layer containing the crude product with a dilute acid solution (e.g., 1M HCl). The basic hydrazine will be protonated and extracted into the aqueous layer.
-
Causality: Hydrazines are basic due to the lone pair of electrons on the nitrogen atoms. Protonation makes them water-soluble salts.
-
-
Monitor with TLC: After the acidic wash, spot the organic layer on a TLC plate against a standard of the starting hydrazine to confirm its removal.
-
Column Chromatography: If the acidic wash is ineffective, likely due to the reduced basicity of the fluorinated hydrazine, column chromatography is the next step. Use a slightly more polar solvent system than what is optimal for your product to ensure the more polar hydrazine is well-separated.
-
Recrystallization: If the product has a significantly different solubility profile than the hydrazine, recrystallization can be effective. Screen for a solvent that dissolves the product at elevated temperatures but has low solubility for the hydrazine.
Problem 2: Difficulty in Removing Polar, Colored Impurities.
Colored impurities are often highly conjugated or degradation products. Their polarity can vary, making them challenging to remove.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles - Google Patents [patents.google.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
controlling regioselectivity in pyrazole synthesis with asymmetric diketones
The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity challenges in pyrazole synthesis. It is structured to diagnose, troubleshoot, and resolve isomer distribution issues using mechanistic control.
Topic: Controlling Regioselectivity in Pyrazole Synthesis with Asymmetric Diketones Ticket Priority: High (Core Structural Integrity) Agent: Senior Application Scientist
Diagnostic Overview: The "Isomer Fork"
Before optimizing, you must define the problem. The reaction between an asymmetric 1,3-diketone (
This results in two potential regioisomers:
-
1,3,5-Isomer: The substituent
is adjacent to . -
1,4,5-Isomer (often called 1,5-isomer): The substituent
is adjacent to .
The Golden Rule of Mechanism: The final position of the substituents is determined by the first nucleophilic attack .
-
The carbonyl attacked by the terminal
becomes the C3 position. -
The carbonyl attacked by the internal
becomes the C5 position.
Troubleshooting Modules
Module A: The "Mixture" Nightmare (Standard Conditions)
Issue: You performed the reaction in ethanol or methanol (standard Knorr conditions) and obtained a 60:40 or 70:30 mixture of isomers that is difficult to separate.
Root Cause: In neutral protic solvents, the terminal
Solution: The Fluorinated Solvent Switch Switch the solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Why it works: These solvents are strong hydrogen-bond donors (high
acidity). They selectively activate the carbonyl groups and stabilize specific transition states. Empirical data confirms that TFE and HFIP dramatically enhance regioselectivity, often favoring the 1,5-isomer (where the internal nitrogen attacks the bulky/aryl carbonyl) with ratios up to 99:1.
Protocol 1: TFE-Mediated Synthesis
-
Dissolve: 1.0 equiv of 1,3-diketone in TFE (0.5 M concentration).
-
Add: 1.1 equiv of substituted hydrazine (free base) dropwise at room temperature.
-
Monitor: Stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Evaporate TFE (rotovap). The product often precipitates in high purity.
-
Note: TFE can be recovered and reused.
Module B: Inverting Selectivity (The "Salt Switch")
Issue: You synthesized the 1,5-isomer (using standard or TFE conditions), but you actually need the 1,3-isomer .
Root Cause: You are relying on the natural nucleophilicity of the hydrazine, where
Solution: Use Hydrazine Hydrochloride Salts
Instead of free hydrazine, use Arylhydrazine Hydrochloride (
-
Why it works: Protonation changes the nucleophilic species. In the salt form, the terminal
is protonated to , rendering it non-nucleophilic. The internal , though sterically hindered, becomes the only available nucleophile. It attacks the most electrophilic carbonyl first, effectively inverting the regioselectivity.
Protocol 2: Regioselectivity Inversion
-
Setup: Suspend 1.0 equiv of 1,3-diketone and 1.1 equiv of Hydrazine Hydrochloride in Ethanol.
-
Reaction: Reflux for 12–24 hours. (Reaction is slower due to suppressed nucleophilicity).
-
Result: The internal nitrogen attacks first
that Carbonyl becomes C5. The "blocked" terminal nitrogen eventually attacks the second carbonyl becomes C3.
Module C: Fluorinated Diketones (
Groups)
Issue: Reactions with trifluoromethyl-1,3-diketones yield unpredictable mixtures or stall.
Root Cause: The
Decision Guide:
-
To get 3-CF3 Pyrazole: The
must attack the -adjacent carbonyl. Use neutral/basic conditions (Ethanol + catalytic AcOH) to encourage the terminal amine attack on the most electrophilic site. -
To get 5-CF3 Pyrazole: The
must attack the -adjacent carbonyl. This is difficult due to steric repulsion between the N-substituent and the cloud. This isomer is often the minor product unless specific directing groups are used.
Comparative Data: Solvent & Salt Effects
| Condition | Nucleophilic Species | Primary Attack Site | Major Isomer Outcome |
| Ethanol (Neutral) | Terminal | Most Electrophilic C | Mixture (favors 1,3-isomer) |
| TFE / HFIP | Terminal | H-Bond Activated C | High Selectivity (often 1,5) |
| Hydrazine HCl Salt | Internal | Most Electrophilic C | Inverted Selectivity (1,3) |
Visualizing the Decision Pathway
The following diagram illustrates the mechanistic divergence based on reaction conditions.
Caption: Decision tree for selecting reaction conditions to target specific pyrazole regioisomers. Path selection determines the primary nucleophile and electrophile interaction.
Frequently Asked Questions (FAQ)
Q: I can't use TFE or HFIP due to cost. What is the alternative? A: If fluorinated solvents are prohibitive, try using acetic acid as the solvent. While not as effective as HFIP, the acidic medium can mimic the "Salt Switch" effect, protonating the hydrazine in situ and altering the nucleophilicity profile. Alternatively, use a micellar surfactant system (e.g., TPGS-750-M) in water, which can sometimes sequester the reagents in a way that improves selectivity [Source 1.17].
Q: How do I quickly identify which isomer I have using NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) 1D or 2D.
-
1,5-Isomer: You will see a strong NOE cross-peak between the N-substituent protons and the substituent at the C5 position (the group adjacent to the nitrogen).
-
1,3-Isomer: The N-substituent is far from the C3 substituent; you will instead see an NOE between the N-substituent and the pyrazole C4-H proton.
Q: Does the order of addition matter? A: Yes. Adding the hydrazine to the diketone (normal addition) keeps the diketone in excess initially, favoring the kinetic product. Adding the diketone to the hydrazine (inverse addition) can sometimes alter the ratio, though solvent and pH are far more dominant factors.
References
-
Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
-
Bonacorso, H. G. et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.
-
BenchChem Technical Support. (2025). Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
-
Gallou, F. et al. (2017). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis.
effect of solvent on regioselectivity in fluorinated pyrazole synthesis
Technical Support Center: Regiocontrol in Fluorinated Pyrazole Synthesis
Current Status: Online
Ticket Focus: Solvent Effects on Regioselectivity (3-
Executive Summary & Diagnostic Overview
The Core Problem: In the condensation of monosubstituted hydrazines (e.g., methylhydrazine, arylhydrazines) with unsymmetrical fluorinated 1,3-dicarbonyls (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione), two regioisomers are possible:
-
3-Trifluoromethyl isomer: The substituent (R) on the nitrogen is distal to the
group. -
5-Trifluoromethyl isomer: The substituent (R) on the nitrogen is proximal (adjacent) to the
group.
The Diagnostic Rule:
Standard protic solvents (Ethanol, Methanol) often yield thermodynamic mixtures or favor the 5-
Troubleshooting Guides (FAQ Format)
Scenario A: "I am getting a 50:50 or 60:40 mixture of isomers in Ethanol."
Q: Why is my regioselectivity so poor in standard ethanol reflux? A: In neutral ethanol, the reaction is governed by a competition between steric hindrance and the nucleophilicity of the hydrazine nitrogens.
-
The Mechanism: Methylhydrazine has two nucleophilic sites: the
(terminal) and the (internal). The is more electron-rich (inductive effect) but sterically hindered. The is less hindered. -
The Failure Point: In ethanol, the hydrogen bonding is not strong enough to significantly differentiate the electrophilicity of the two carbonyl centers (
-CO vs. Aryl-CO). Consequently, the hydrazine attacks both sites indiscriminately, leading to a "messy" mixture.
Corrective Action: Switch the solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .
-
Why? HFIP is a potent hydrogen-bond donor (
= 1.96) but a poor nucleophile. It selectively activates the harder electrophile (the trifluoroacetyl carbonyl) via strong H-bonding. This directs the terminal of the hydrazine to attack the -carbonyl exclusively, leading to the 3- isomer (Fustero's Method).
Scenario B: "I specifically need the 1-Methyl-5-Trifluoromethyl pyrazole (the 'proximal' isomer)."
Q: HFIP gave me the wrong isomer (3-
Corrective Action:
-
Use Free Base Hydrazine in Ethanol: Ensure you are NOT using the hydrochloride salt of the hydrazine.
-
Solvent Switch: Try THF or Toluene . In non-polar solvents, the reaction is often dominated by the attack of the most nucleophilic nitrogen (
) on the most electrophilic carbonyl ( -CO).-
Note: If
attacks the -CO, the methyl group ends up adjacent to the , yielding the 5- isomer .
-
Scenario C: "My reaction is stuck/slow in HFIP."
Q: The literature says HFIP accelerates the reaction, but mine is stalling.
A: HFIP is slightly acidic (
Decision Logic & Mechanism (Visualization)
The following diagram illustrates the divergent pathways dictated by solvent choice.
Caption: Divergent synthesis pathways. HFIP directs the terminal nitrogen attack toward the fluorinated carbonyl, yielding the 3-CF3 isomer.
Experimental Protocols
Method A: High-Selectivity Synthesis of 3-Trifluoromethyl Pyrazoles (The HFIP Protocol)
Target: 1-Methyl-3-trifluoromethyl-5-phenylpyrazole
Reagents:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)[1]
-
Solvent: HFIP (Hexafluoroisopropanol) [0.5 M concentration]
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the 1,3-diketone in 2.0 mL of HFIP. The solution should be clear.
-
Addition: Add 1.1 mmol of methylhydrazine dropwise at Room Temperature (20-25°C).
-
Note: The reaction is often exothermic. No cooling is usually required unless scaling up >5g.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc).[1] The disappearance of the diketone is usually rapid.
-
-
Work-up:
-
HFIP is expensive. Rotavap the solvent directly (it boils at 58°C) and recover it if possible.
-
Redissolve the residue in DCM, wash with saturated
(to remove trace HFIP acidity) and brine.
-
-
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Hexane if necessary.-
Expected Outcome: >95:5 ratio favoring the 3-
isomer.
-
Method B: Synthesis of 5-Trifluoromethyl Pyrazoles (The "Inverse" Protocol)
Target: 1-Methyl-5-trifluoromethyl-3-phenylpyrazole
Reagents:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)
-
Methylhydrazine (1.1 equiv)[1]
-
Solvent: Toluene or Ethanol (Neutral)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of diketone in 5 mL of Toluene.
-
Addition: Add methylhydrazine dropwise at 0°C.
-
Reaction: Allow to warm to room temperature. If conversion is low after 2 hours, heat to reflux with a Dean-Stark trap (for Toluene) to remove water and drive the equilibrium.
-
Work-up: Evaporate solvent.
-
Purification: This method often requires column chromatography (Silica gel, Hexane/EtOAc gradient) as the regioselectivity is lower (typically 3:1 or 4:1 favoring the 5-
isomer depending on the R-group).
Comparative Data Table
| Parameter | HFIP / TFE (Fluorinated Alcohols) | Ethanol / Methanol | Toluene / THF |
| Dominant Isomer | 3- | Mixture (Substrate dependent) | 5- |
| Mechanism Driver | H-Bond Activation (Hard/Hard) | General Solvation | Sterics & Nucleophilicity |
| Reaction Rate | Very Fast (< 1 hour) | Moderate (1-4 hours) | Slow (often requires heat) |
| Typical Ratio | > 95 : 5 | ~ 60 : 40 | ~ 20 : 80 |
| Cost | High (Recycle recommended) | Low | Low |
References
-
Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.
- Gosselin, F., et al. (2010). "Regioselective Synthesis of 1-Aryl-3-trifluoromethylpyrazoles." Journal of Organic Chemistry.
-
Singh, S. P., et al. (1997).[2] "Regioselectivity in the reaction of 1,3-diketones with hydrazines." Journal of Fluorine Chemistry, 83, 73–79.[2]
- Bonacorso, H. G., et al. (2000). "Regiospecific synthesis of 1,1,1-trifluoro-4-aryl-but-3-en-2-ones and their heterocyclization." Journal of Fluorine Chemistry, 106, 177.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for HFIP and Methylhydrazine (highly toxic) before handling.
Sources
Technical Support Center: Troubleshooting Failed Pyrazole Synthesis with (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine in their synthetic routes and encountering challenges. The unique electronic properties of this highly fluorinated hydrazine present specific hurdles that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve successful synthesis of your target pyrazole.
Understanding the Core Challenge: The Impact of Electron-Withdrawing Groups
The primary difficulty in using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine stems from the potent electron-withdrawing effects of both the ortho-fluoro and para-trifluoromethyl substituents. These groups significantly decrease the electron density on the phenyl ring and, consequently, reduce the nucleophilicity of the hydrazine nitrogens. This diminished reactivity is the root cause of many common issues, such as slow or incomplete reactions. Overcoming this requires strategic adjustments to reaction conditions to enhance the reactivity of the hydrazine or the electrophilicity of the dicarbonyl partner.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during the synthesis of pyrazoles using (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, providing both explanations and actionable solutions.
Question 1: My reaction shows no product formation, and I only recover my starting materials. What should I do?
Answer:
This is a frequent issue when working with electron-deficient hydrazines. The primary cause is likely insufficient reactivity to initiate the condensation with the 1,3-dicarbonyl compound. Here’s a systematic approach to troubleshoot this problem:
-
Increase Reaction Temperature: The initial condensation step is often the rate-limiting step. Increasing the reaction temperature provides the necessary activation energy to overcome the reduced nucleophilicity of the hydrazine. A stepwise increase in temperature (e.g., from 80°C to 100°C, then to 120°C) is recommended. Monitor the reaction by TLC or LC-MS at each stage.
-
Employ a Stronger Acid Catalyst: While many Knorr-type pyrazole syntheses proceed with catalytic amounts of acetic acid, a stronger acid can more effectively protonate the carbonyl oxygen of the dicarbonyl compound, making it a better electrophile.[1][2] Consider switching to p-toluenesulfonic acid (p-TsOH) or even a Lewis acid like zinc chloride (ZnCl₂).
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be more effective than alcohols like ethanol for this reaction, as they can help to solvate the transition state and may facilitate the reaction at higher temperatures.
Question 2: The reaction is very slow and gives a low yield of the desired pyrazole. How can I improve the conversion?
Answer:
Slow reaction rates and low yields are also tied to the low reactivity of the hydrazine. In addition to the suggestions for "no reaction," consider the following:
-
Increase Reactant Concentration: Le Chatelier's principle can be applied here. Increasing the concentration of one or both reactants can help to drive the equilibrium towards the product.
-
Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[2] This is particularly useful for overcoming the activation energy barrier with electron-deficient substrates.
-
Use of a Pre-formed Hydrazone: You can conduct the reaction in two steps. First, form the hydrazone by reacting (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine with one of the carbonyl groups of your 1,3-dicarbonyl compound under optimized conditions. Then, in a second step, induce cyclization to form the pyrazole ring.
Question 3: I have obtained a mixture of two isomeric pyrazoles. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[3] The two nitrogen atoms of the hydrazine can attack the two different carbonyl groups, leading to two possible products.
-
Steric Hindrance: The regioselectivity is often governed by a combination of steric and electronic factors. The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack.
-
Solvent and Catalyst Effects: The choice of solvent and catalyst can influence the ratio of isomers. Experimenting with different solvents (e.g., protic vs. aprotic) and catalysts (Brønsted vs. Lewis acids) can sometimes favor the formation of one isomer over the other.
If isomeric products are formed, they will likely need to be separated by chromatography.
Question 4: I am having difficulty purifying my final pyrazole product. What techniques do you recommend?
Answer:
Highly fluorinated compounds can be challenging to purify due to their unique physical properties, such as high lipophilicity and sometimes high volatility.
-
Chromatography:
-
Column Chromatography: Standard silica gel chromatography is often effective. Due to the lipophilic nature of many fluorinated compounds, a less polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) may be required.
-
Reverse-Phase Chromatography: If the compound is not sufficiently soluble in common organic solvents for normal-phase chromatography, reverse-phase HPLC can be a powerful alternative.
-
-
Crystallization: If your product is a solid, crystallization is an excellent method for purification. Experiment with a range of solvent systems. A good starting point is to dissolve the compound in a good solvent (like dichloromethane or acetone) and then slowly add a poor solvent (like hexane or pentane) until turbidity is observed, followed by cooling.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Pyrazole Synthesis with (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).
-
Add a suitable solvent (e.g., ethanol, acetic acid, or DMF) to dissolve the dicarbonyl compound.
-
Add (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0-1.2 eq).
-
Add a catalyst, such as glacial acetic acid (catalytic amount) or p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Table 1: Recommended Starting Conditions for Pyrazole Synthesis
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Acetic Acid, or DMF | Ethanol is a common choice, but DMF may be better for less reactive substrates. |
| Catalyst | Glacial Acetic Acid or p-TsOH | p-TsOH is a stronger acid and can enhance the reaction rate. |
| Temperature | 80-120°C | Higher temperatures are often necessary for electron-deficient hydrazines. |
| Stoichiometry | 1:1 to 1:1.2 (Dicarbonyl:Hydrazine) | A slight excess of the hydrazine can help drive the reaction to completion. |
Protocol 2: Troubleshooting by Stepwise Increase in Reaction Forcing Conditions
-
Condition Set 1 (Mild):
-
Solvent: Ethanol
-
Catalyst: Glacial Acetic Acid (3 drops)
-
Temperature: 80°C
-
Time: Monitor for 4-6 hours.
-
-
Condition Set 2 (Intermediate):
-
Solvent: Acetic Acid
-
Temperature: 100°C
-
Time: Monitor for 4-6 hours.
-
-
Condition Set 3 (Forcing):
-
Solvent: DMF
-
Catalyst: p-Toluenesulfonic acid (0.1 eq)
-
Temperature: 120°C
-
Time: Monitor for 4-12 hours.
-
Mechanistic Insights & Visualizations
The Knorr pyrazole synthesis is a classic condensation reaction. The generally accepted mechanism involves the initial formation of a hydrazone, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Mechanism.
A systematic approach to troubleshooting is crucial. The following flowchart outlines a decision-making process for addressing common issues.
Caption: Troubleshooting Decision Tree.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From Fluorinated Synthons to Fluorinated Heterocycles. Chemical Reviews, 111(11), 6984-7034. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
- Elguero, J. (1996). Pyrazoles.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
- Kirsch, P. (2004).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Al-Zaydi, K. M. (2009). A review on the synthesis of pyrazole derivatives. International Journal of Molecular Sciences, 10(8), 3510-3550. [Link]
Sources
Technical Support Center: Removal of Unreacted (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
Welcome to the technical support center for handling challenging synthetic impurities. This guide provides in-depth troubleshooting and procedural advice for the effective removal of unreacted (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine from your reaction mixtures. As a common intermediate in the development of high-value compounds like kinase inhibitors, ensuring its complete removal is critical for the purity, safety, and efficacy of your final product.[1] This document is structured to anticipate the questions and challenges you may face, offering solutions grounded in chemical principles and validated practices.
Frequently Asked Questions (FAQs)
Q1: What makes (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine particularly challenging to remove?
This substituted phenylhydrazine possesses a unique combination of chemical properties that complicate its removal. Its structure confers both lipophilic and polar characteristics. The trifluoromethyl group and aromatic ring increase its affinity for organic solvents, while the hydrazine moiety (-NHNH₂) is polar and basic, allowing it to interact with aqueous or polar phases. This amphiphilic nature can lead to its distribution between organic and aqueous layers during extraction and cause problematic streaking or co-elution during chromatography.
Q2: What are the critical physicochemical properties I should consider during workup and purification?
Understanding the following properties is key to designing an effective purification strategy:
-
Basicity: The hydrazine group is basic and can be protonated by acids. This is the most important property to exploit for its removal via extraction. By washing your organic reaction mixture with a dilute aqueous acid, you can convert the hydrazine into its corresponding water-soluble salt, effectively pulling it out of the organic phase.
-
Solubility: While no specific data is available for this exact compound, related fluorinated hydrazines show enhanced solubility in organic solvents like ethanol and DMSO.[2] The trifluoromethyl group generally increases lipophilicity. It is sparingly soluble in water but becomes highly soluble upon protonation. It is also miscible with common solvents like diethyl ether, chloroform, and benzene.[3]
-
Reactivity & Stability: Phenylhydrazines can be sensitive to air, potentially oxidizing and turning reddish-brown over time.[4] This highlights the need for prompt workup. It is a potent nucleophile and can react with electrophiles, a property leveraged in derivatization for analytical purposes but a consideration for product stability if reactive species are present.
Q3: Why is it imperative to remove residual levels of this hydrazine? What are the regulatory concerns?
Hydrazine and its derivatives are classified as potentially genotoxic impurities (PGIs). Regulatory bodies like the EMEA and FDA have stringent guidelines for such impurities, often requiring their levels to be controlled to a Threshold of Toxicological Concern (TTC). This can be as low as 1.5 µ g/day exposure from the final drug product.[5] Therefore, developing a robust and verifiable removal process is not just a matter of chemical purity but a critical regulatory requirement in pharmaceutical development.
Troubleshooting Guide: Common Purification Issues
| Problem Encountered | Probable Cause | Recommended Solution |
| Hydrazine remains in the organic layer after acidic extraction. | 1. Acid concentration is too low or insufficient volume was used. 2. The product is also basic and is being extracted along with the impurity. 3. Emulsion formation is preventing clean separation. | 1. Use a 1M solution of a non-oxidizing acid like HCl or a saturated solution of NH₄Cl. Perform multiple washes. 2. Use a weaker acid (e.g., 10% citric acid) or switch to a chromatographic method. 3. Add brine (saturated NaCl solution) to break the emulsion. |
| Product and hydrazine co-elute during silica gel chromatography. | 1. The mobile phase polarity is too high, causing both compounds to move quickly. 2. The product and hydrazine have very similar polarities. | 1. Decrease the polarity of the eluent system. Start with a non-polar solvent (e.g., hexanes) and gradually add a more polar solvent (e.g., ethyl acetate). 2. Consider pre-treating the crude material with an acidic wash to remove the bulk of the hydrazine before chromatography. Alternatively, explore reverse-phase chromatography. |
| The product precipitates, but the hydrazine impurity is trapped within the solid. | The hydrazine is co-precipitating or adsorbing to the surface of your product crystals. | Recrystallize the solid from a suitable solvent system. If that fails, dissolve the solid and perform an acidic liquid-liquid extraction before re-precipitating the product.[6] |
| I see a new, colored impurity forming during workup. | The hydrazine is likely oxidizing upon exposure to air. | Work quickly and consider blanketing the reaction and workup vessels with an inert gas like nitrogen or argon. |
Validated Removal Protocols
Here we present two primary, field-proven methods for removing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. The choice between them depends on the properties of your desired product and the scale of your reaction.
Method 1: Selective Removal by Acidic Liquid-Liquid Extraction
This method is the first line of defense and is highly effective if your desired product is not strongly basic. It leverages the basicity of the hydrazine to selectively move it into an aqueous phase.
Caption: Workflow for acidic liquid-liquid extraction.
-
Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Expert Insight: Using a dilute acid is crucial. It protonates the hydrazine to form the water-soluble hydrochloride salt, which partitions into the aqueous layer. Your product must be stable to these acidic conditions.
-
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to invert the funnel and vent frequently to release any pressure buildup.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer, which now contains the hydrazine salt impurity.
-
Repeat: Repeat the acid wash (steps 2-4) two more times to ensure complete removal.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water and aid in breaking any emulsions.
-
Final Steps: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
Method 2: Purification by Flash Column Chromatography
This method is preferred when the product is also basic or when extraction fails to provide sufficient purity. Silica gel, being slightly acidic, has a high affinity for basic compounds like hydrazine, often causing it to bind strongly to the stationary phase.
Caption: Workflow for flash column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Your goal is to find a system where your product has an Rf value of ~0.3-0.4, while the hydrazine spot remains at the baseline (Rf = 0) or streaks significantly. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pack your column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Concentrate your crude material and dissolve it in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase determined in step 1. The less polar product should elute from the column while the more polar, basic hydrazine remains adsorbed to the silica.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
-
Expert Insight: Sometimes, adding 0.5-1% triethylamine (Et₃N) to the mobile phase can improve the chromatography of basic products, but be aware this can cause the hydrazine impurity to become more mobile. This is only recommended for advanced users who have characterized the system well.
-
Verification of Removal: Analytical Methods
Confirming the absence of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a critical final step. Visual confirmation (e.g., a single spot on a TLC plate) is often insufficient for meeting regulatory standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying trace impurities. Due to the poor UV absorbance of many hydrazines against a complex drug substance background, a pre-column derivatization technique is highly recommended.[8]
Protocol: HPLC with Pre-Column Derivatization
-
Derivatization: React a sample of your final product with a suitable aldehyde, such as 4-nitrobenzaldehyde, in a solvent like acetonitrile or methanol. This reaction converts the hydrazine into a hydrazone.[9]
-
Causality: The resulting hydrazone has a strong chromophore, shifting its maximum UV absorption wavelength into the visible region (e.g., ~416 nm).[8] This moves the signal away from the interference of your drug substance and other impurities, dramatically increasing sensitivity and specificity.
-
-
Method Development: Develop an HPLC method (typically reverse-phase on a C18 column) that cleanly separates the derivatized hydrazine from your active pharmaceutical ingredient (API) and other components.
-
Quantification: Prepare a standard of the derivatized (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and create a calibration curve to accurately quantify its residual level in your sample. The limit of detection (LOD) and limit of quantification (LOQ) for similar methods can be in the sub-ppm range (e.g., 0.008 µg/mL and 0.02 µg/mL respectively).[8]
Gas Chromatography (GC)
GC can also be used, often by derivatizing the hydrazine with acetone to form the more volatile acetone azine, which is then analyzed by GC-FID or GC-MS.[5] This is particularly useful for compounds that are not amenable to HPLC analysis.
Safety and Handling
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, like all hydrazines, is hazardous and must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and butyl rubber gloves.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood.
-
Spill Management: In case of a spill, isolate the area. Neutralize the spilled hydrazine by diluting it with water to a concentration of 5% or less, followed by the addition of an equal volume of 5% calcium hypochlorite solution.[10]
-
Waste Disposal: All waste containing hydrazine (e.g., aqueous extraction layers, contaminated silica gel) must be collected in a dedicated, labeled hazardous waste container for proper disposal according to your institution's guidelines. Never mix hydrazine waste with other waste streams, particularly those containing oxidizers or halogenated solvents.
References
-
MySkinRecipes. (n.d.). (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
-
National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US5484511A - Process for the removal of impurities from hydrazine hydrate.
- Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Schremmer, C., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Molecules, 27(16), 5183. Retrieved from [Link]
-
Elder, D. P., et al. (2013). Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Practical Lab Manual. Retrieved from [Link]
-
SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Retrieved from [Link]
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? Retrieved from [Link]
-
Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
- Google Patents. (n.d.). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
-
ACS Publications. (2023). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
-
ResearchGate. (2020). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF. Retrieved from [Link]
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preventing degradation of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine during reaction
A Guide to Stability and Reaction Optimization
From the desk of a Senior Application Scientist:
Welcome to the technical support center for (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. This valuable reagent is instrumental in the synthesis of fluorinated pharmaceuticals and agrochemicals, particularly for creating heterocyclic compounds like kinase inhibitors.[1] Its electron-deficient nature, however, makes it susceptible to degradation, which can complicate reactions and reduce yields. This guide is designed to provide you, our fellow researchers, with the field-proven insights and troubleshooting protocols necessary to ensure the stability and successful application of this compound in your critical work. We will move beyond simple steps to explain the causality behind our recommendations, ensuring a comprehensive understanding of how to maintain the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
Q1: My bottle of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine has turned from a pale yellow to a reddish-brown color. Is it still usable?
A1: This color change is a classic indicator of oxidation and degradation. Phenylhydrazines, in general, are known to darken upon exposure to air and light, turning from a pale yellow or colorless state to a much darker red-brown.[2][3][4] This is due to the formation of various oxidation products. While a slight change in color might not render the reagent completely unusable for some applications, a significant darkening suggests a lower concentration of the active hydrazine and the presence of impurities that could interfere with your reaction. For reactions sensitive to impurities or requiring precise stoichiometry, using discolored reagent is not recommended. We strongly advise purification or using a fresh batch for optimal results.
Q2: My reaction yield is consistently low when using this hydrazine. What are the likely causes?
A2: Low yields can stem from several factors related to the hydrazine's stability:
-
Atmospheric Oxidation: The primary culprit is often exposure to oxygen. The hydrazine moiety is readily oxidized. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Incompatible Reagents: Strong oxidizing agents will rapidly decompose the hydrazine.[4] Be mindful of all reagents in your reaction mixture.
-
Thermal Decomposition: While chemically stable at room temperature, strong heating can lead to decomposition. If your reaction requires high temperatures, consider minimizing the reaction time.
-
Solvent Choice: While soluble in many common organic solvents, the stability can vary. Protic solvents, especially in the presence of base, can sometimes facilitate decomposition pathways.
Q3: I am performing a Fischer indole synthesis and observing significant tar formation and side products. How can I minimize this?
A3: The Fischer indole synthesis is a powerful reaction but can be challenging with electron-deficient hydrazines. Tar formation is often due to acid-catalyzed polymerization of intermediates or degradation of the starting hydrazine. To mitigate this:
-
Acid Catalyst: Carefully optimize the acid catalyst (type and loading). Sometimes a milder Lewis acid can be more effective than a strong Brønsted acid.
-
Temperature Control: Run the reaction at the lowest effective temperature. Stepwise heating—forming the hydrazone at a lower temperature before cyclizing at a higher temperature—can be beneficial.
-
Inert Atmosphere: As always, rigorously exclude oxygen to prevent oxidative side reactions that contribute to byproduct formation.
Part 2: Troubleshooting Guide
This section provides a more in-depth, systematic approach to diagnosing and solving common problems.
Issue 1: Reagent Degradation and Purity
Symptom: The solid reagent has darkened, or you suspect purity issues even with a new bottle. Analysis: Visual inspection is the first step. For a more quantitative assessment, you can use techniques like HPLC or GC to determine the purity of your starting material.[6] Solution Workflow:
Caption: Workflow for addressing reagent purity issues.
Issue 2: Reaction Failure or Low Conversion
Symptom: Your reaction does not proceed to completion, or you recover mostly starting material. Analysis: This points to issues with reaction conditions that are either too harsh, leading to rapid degradation, or not optimized for this specific substrate. Key Degradation Pathway: The primary non-productive pathway is the oxidation of the hydrazine. This can be catalyzed by trace metals or exposure to atmospheric oxygen.
Caption: Simplified oxidative degradation of phenylhydrazines.
Troubleshooting Steps:
-
Atmosphere Control: Ensure your reaction is performed under a robust inert atmosphere. This involves using dry solvents, degassing them (e.g., via sparging with argon or freeze-pump-thaw cycles), and maintaining a positive pressure of inert gas throughout the reaction.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in aged ethers (like THF or Dioxane) can act as oxidants.
-
Metal Contamination: Avoid metal spatulas if possible. Trace amounts of transition metals like copper or iron can catalyze decomposition.[7][8]
-
Temperature Optimization: Re-evaluate the reaction temperature. Can it be run cooler for a longer period?
-
Reagent Addition: If the reaction is exothermic, consider slow, portion-wise, or syringe-pump addition of reagents to maintain temperature control.
Part 3: Preventative Protocols and Best Practices
Proactive measures are the best way to ensure reproducible, high-yielding reactions.
Protocol 1: Storage and Handling
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[3][5] | Prevents oxidation from atmospheric oxygen. |
| Temperature | Store in a cool, dark place. Refrigeration is often ideal. | Minimizes thermal degradation and light-induced reactions.[3] |
| Container | Tightly sealed amber glass bottle or other opaque container. | Protects from light exposure and moisture ingress.[3] |
| Handling | Always handle in a well-ventilated fume hood.[9] Use appropriate PPE. | Hydrazines are toxic and can be absorbed through the skin.[3] |
Protocol 2: Setting up an Inert Atmosphere Reaction
This is a critical procedure for preventing oxidative degradation during the reaction.
Materials:
-
Schlenk flask or a three-necked flask equipped with a condenser, inert gas inlet, and septum.
-
Inert gas source (Nitrogen or Argon) with a bubbler.
-
Degassed solvents.
-
Glass syringes and needles for reagent transfer.
Procedure:
-
Assembly: Assemble the glassware while hot from the oven to ensure it is moisture-free.
-
Purging: Flame-dry the assembled apparatus under vacuum and backfill with inert gas. Repeat this cycle three times to thoroughly remove air and moisture.
-
Reagent Addition: Add the solid (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Reaction: Maintain a gentle positive pressure of inert gas throughout the reaction, monitored by the bubbler.
-
Sampling: If you need to monitor the reaction (e.g., by TLC or LC-MS), withdraw aliquots using a syringe through the septum while maintaining positive inert gas pressure.
References
-
MySkinRecipes. (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: PHENYLHYDRAZINE. [Link]
- Google Patents.
-
National Center for Biotechnology Information. (1995). Toxicological Profile for Hydrazines. [Link]
-
Reddit. (2020, March 17). Advice on storing/handling hydrazine. [Link]
-
Yang, Y., et al. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. [Link]
-
Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]
-
ResearchGate. Inorganic Hydrazine Derivatives: Synthesis, Properties and Applications. [Link]
-
Tech Briefs. Three Methods of Detection of Hydrazines. [Link]
-
New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: PHENYLHYDRAZINE HYDROCHLORIDE. [Link]
- Google Patents. US2771343A - Method for stabilizing hydrazine against decomposition by copper in contact therewith.
-
Environmental Health & Safety, University of Washington. Hydrazine Standard Operating Procedure Template. [Link]
-
Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. [Link]
- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. [Link]
-
ResearchGate. Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
-
ResearchGate. (2025, October 16). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. [Link]
-
National Center for Biotechnology Information. Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. [Link]
-
PubMed. Industrial hygiene air monitoring of phenylhydrazine. [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. [Link]
-
PubMed. (2024, August 30). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. [Link]
-
Organic Syntheses. PHENYLHYDRAZINE. [Link]
-
MDPI. (2019, March 24). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. [Link]
-
Anusandhanvallari. (2025, August 27). "Synthesis and Characterization of Hydrazine Derivatives.". [Link]
-
Defense Technical Information Center. THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. [Link]
-
PubMed. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. [Link]
- Google Patents.
-
ACS Publications. Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. [Link]
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- 4. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Technical Support Center: Fluorinated Hydrazine Work-Up & Isolation
Status: Operational | Tier: Advanced Chemical Safety | Topic: Fluoroalkyl/Aryl Hydrazines
Welcome to the Technical Support Hub.
You are accessing the specialized guide for handling fluorinated hydrazines (e.g., trifluoromethylhydrazine, difluoromethylhydrazine, and their aryl derivatives). These reagents present a dual-hazard profile: the high-energy/toxicity of hydrazines combined with the corrosive, bone-seeking nature of potential Hydrogen Fluoride (HF) byproducts.
This guide replaces standard templates with a scenario-based troubleshooting architecture .
Module 1: Critical Safety & Stability (The "Red Phone")
Before initiating any work-up, verify the state of your reaction against these critical parameters.
Emergency Protocols & Stability Data
Fluorinated hydrazines differ from standard hydrazine in electron density. The electron-withdrawing fluorine atoms make the nitrogen less basic but the N-H protons more acidic. They are also prone to defluorination, releasing HF.
| Parameter | Standard Hydrazine ( | Fluorinated Hydrazine ( | Critical Hazard |
| Basicity | Moderate Base | Weak Base | Acid washes may fail to protonate/remove |
| Stability | Unstable (Air/Metal) | Shock Sensitive (esp. dry salts) | Do NOT concentrate to dryness. |
| Byproducts | Ammonia, Nitrogen | Hydrogen Fluoride (HF) | Etches glass; fatal via skin absorption. |
| Quenching | Oxidative (Bleach) | CAUTION: Oxidative | Oxidants may trigger rapid defluorination/HF release. |
WARNING: Never use metal spatulas or needles with dry fluorinated hydrazine salts. Trace metal ions can catalyze explosive decomposition. Use Teflon-coated or ceramic tools.
Module 2: Work-Up Procedures (Step-by-Step)
Workflow A: The "Calcium Crash" (HF Remediation)
Use this when: Your reaction involved labile C-F bonds or you observe fuming/etching of glassware.
The Logic: You cannot simply wash HF away with water; it must be precipitated as an insoluble salt to prevent downstream equipment corrosion and operator exposure.
-
Dilution: Dilute the reaction mixture 5-fold with an inert solvent (DCM or
). -
The Calcium Quench:
-
Filtration: Filter the mixture through a pad of Celite (or a plastic frit) to remove the fluoride salts.
-
Neutralization: Wash the filtrate with saturated
to neutralize residual HCl.
Workflow B: The "Derivatization" (Removing Excess Hydrazine)
Use this when: The fluorinated hydrazine is too weakly basic to be removed by an acid wash (HCl), or co-elutes with your product.
The Logic: Since fluoro-hydrazines are weak bases, acid extraction is often inefficient. Converting the excess hydrazine into a hydrazone changes its polarity drastically, allowing for easy chromatographic separation.
-
Scavenger Addition: Add 1.5 equivalents (relative to excess hydrazine) of Acetone or Benzaldehyde to the crude reaction mixture.
-
Stirring: Stir at room temperature for 30–60 minutes.
-
Reaction:
.
-
-
Separation:
-
The resulting hydrazone is typically much less polar than the free hydrazine.
-
Proceed to standard aqueous workup or direct flash chromatography.
-
Benefit: The hydrazone is often distinct on TLC (UV active if benzaldehyde is used).
-
Module 3: Visualized Decision Pathways
Figure 1: Work-Up Strategy Selector
Determine the correct path based on your reaction status.
Caption: Decision matrix for selecting between Calcium Quench (for HF) and Derivatization (for separation).
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black and is evolving gas upon adding bleach. What happened?
-
Diagnosis: You likely triggered a violent oxidative decomposition.
-
The Science: While bleach is standard for waste treatment of hydrazine, adding it to a concentrated reaction mixture (especially with fluorinated species) can be too exothermic. The gas is likely
mixed with volatile fluorocarbons. -
Corrective Action: NEVER quench the reaction pot with bleach. Quench with water/buffer first, separate the organic layer, and then treat the aqueous waste stream with bleach in a dedicated waste container.
Q2: I cannot get the fluorinated hydrazine to wash out with 1M HCl.
-
Diagnosis:
Mismatch. -
The Science: The electron-withdrawing effect of fluorine (e.g.,
group) lowers the of the conjugate acid. The hydrazine is not basic enough to be fully protonated and extracted by 1M HCl. -
Corrective Action: Switch to Workflow B (Derivatization) . Reacting the impurity with a ketone makes it lipophilic and chromatographically distinct.
Q3: My glassware is becoming cloudy/opaque after the reaction.
-
Diagnosis: HF Etching.
-
The Science: Fluoride ions are attacking the silica matrix (
). This releases toxic gas.[5] -
Corrective Action: Immediately transfer the mixture to a polyethylene (PE) or Teflon container. Treat the glassware with Calcium Gluconate solution. Do not use this glassware under vacuum again (micro-cracks weaken the structure).
Q4: Can I rotovap the reaction mixture to dryness to remove the hydrazine?
-
Diagnosis: HIGH SAFETY RISK.
-
The Science: Fluorinated hydrazines and their salts are shock-sensitive. Concentrating them to dryness increases the risk of detonation.
-
Corrective Action: Always maintain a solution. Use azeotropic distillation with Xylene or Toluene if volume reduction is strictly necessary, but never go to dryness.
Module 5: Waste Disposal (The "After" Phase)
Do not pour fluorinated hydrazine waste into general organic waste.
-
Segregation: Keep a separate waste stream labeled "Hydrazine/Fluoride Waste."
-
Destruction (Aqueous Phase Only):
-
Adjust pH to >10.
-
Slowly add 10% Sodium Hypochlorite (Bleach) while stirring in a fume hood.
-
Test for residual hydrazine using starch-iodide paper (blue = oxidant present/hydrazine gone).
-
-
Fluoride Management: If HF was generated, add excess
to the waste container to ensure all fluoride precipitates as .
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-(Trifluoromethyl)phenylhydrazine hydrochloride. Merck KGaA. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Yale Environmental Health & Safety. (2024). Standard Operating Procedure: Hydrofluoric Acid. Yale University. Link
-
Organic Syntheses. (2014). Palladium-Catalyzed Coupling of 2-Chloropyridines with Aldehyde Hydrazones. Org. Synth. 2014, 91, 231-249. Link
-
NASA Technical Reports Server. (2025). Hydrazine Measurement Safety Upgrade for the Applied Chemistry Laboratory. NASA. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Fluorine Substitution on Pyrazole Bioactivity
Introduction: The Strategic Alliance of Pyrazole and Fluorine in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved drugs and bioactive compounds.[1][2][3] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and the capacity for diverse interactions with biological targets.[1][2][4] Its presence is noted in therapeutics for a wide array of conditions, from cancer and inflammation to neurological disorders.[5][6]
Parallel to the rise of the pyrazole core, fluorine has established itself as a transformative element in drug design.[7][8] Though small in size, its extreme electronegativity allows it to profoundly influence a molecule's properties.[6][9] The strategic incorporation of fluorine can enhance metabolic stability, modulate acidity (pKa), increase binding affinity, and improve membrane permeability.[7][9][10] It is estimated that fluorinated compounds constitute a significant portion of all active components currently under development in the pharmaceutical and agrochemical sectors.[11][12]
This guide provides an in-depth comparison of how the deliberate substitution of fluorine onto the pyrazole scaffold impacts its biological activity. We will explore the fundamental physicochemical changes induced by fluorination and present comparative data, detailed experimental workflows, and the causal reasoning behind these powerful molecular design strategies.
Part 1: The Physicochemical Impact of Fluorine Substitution
The decision to introduce fluorine is a calculated one, aimed at predictably altering a molecule's behavior. The high electronegativity of fluorine creates a strong, polarized carbon-fluorine (C-F) bond, which is the root of its "magic" effects.[6][9]
1.1. Modulation of Electronic Properties and Acidity (pKa)
The powerful electron-withdrawing nature of fluorine significantly impacts the electron density of the pyrazole ring and any nearby functional groups.[7][9] This effect can lower the pKa of the molecule, making it more acidic.[6][13]
-
Causality: By pulling electron density away from the pyrazole nitrogens, fluorine substitution can decrease the basicity of the ring. This change is critical because the ionization state of a drug affects its solubility, its ability to cross cell membranes, and how it binds to its target protein.[9] For instance, a lower pKa can enhance oral absorption by ensuring the molecule is in a more neutral, membrane-permeable state in the gut.[13]
1.2. Altering Lipophilicity and Permeability
Lipophilicity, often measured as logP or logD, is a crucial parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect here is context-dependent.
-
Causality: Replacing a hydrogen atom with a fluorine atom on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[10][14] However, the introduction of highly polarized groups like trifluoromethyl (CF3) can sometimes increase the overall polarity of a molecule, leading to complex effects on lipophilicity that must be evaluated on a case-by-case basis.[15] Judicious use of fluorine allows chemists to fine-tune a compound's lipophilicity to achieve an optimal balance between solubility and membrane penetration.[10][13]
1.3. Enhancing Metabolic Stability
One of the most valued attributes of fluorine is its ability to block metabolic "soft spots." The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Causality: By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, chemists can prevent the breakdown of the drug, thereby increasing its half-life and systemic exposure.[7][16] This "metabolic blocking" strategy is a cornerstone of modern drug design and a key reason for the prevalence of fluorinated pharmaceuticals.[10][16]
1.4. Influencing Conformation and Target Binding
While sterically similar to a hydrogen atom, fluorine's electronic properties can influence molecular conformation and create unique, favorable interactions within a protein's binding pocket.[9]
-
Causality: The polarized C-F bond can engage in dipole-dipole interactions, and in some cases, fluorine can act as a weak hydrogen bond acceptor.[17] These interactions can increase the binding affinity and selectivity of a pyrazole-based inhibitor for its target, such as a protein kinase.[7][13]
Diagram 1: Key Physicochemical Effects of Fluorine Substitution This diagram illustrates the primary ways in which adding fluorine to a pyrazole scaffold can alter its fundamental properties, which in turn influence its biological activity.
Part 2: Comparative Bioactivity Analysis: Case Studies
The true measure of fluorine's impact is seen in experimental data. By comparing fluorinated pyrazoles to their non-fluorinated parent compounds, a clear picture of enhanced bioactivity emerges across various therapeutic areas.
2.1. Anti-Inflammatory Activity: COX-2 Inhibition
The pyrazole scaffold is famously featured in Celecoxib, a selective COX-2 inhibitor.[4] Studies on fluorinated analogs demonstrate the potential for further optimization.
-
Experimental Insight: A study by Kalgutkar et al. designed novel celecoxib analogues where the tolyl group was replaced by an N-difluoromethyl-1,2-dihydropyrid-2-one moiety.[17][18] This modification aimed to create a hybrid molecule with dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[18] The resulting compound, 11b , showed potent and selective COX-2 inhibition and good anti-inflammatory activity in vivo.[17] Interestingly, another trifluoromethyl analogue of celecoxib (TFM-C), despite having 205-fold lower COX-2 inhibitory activity, demonstrated equal potency to celecoxib in a mouse model of neuroinflammation, suggesting its effects are mediated through COX-2-independent pathways.[19]
Table 1: Comparative Activity of Celecoxib and a Fluorinated Analogue
| Compound | Target(s) | In Vitro Potency (COX-2 IC50) | In Vivo Anti-inflammatory Activity (ED50, rat) | Reference |
|---|---|---|---|---|
| Celecoxib | COX-2 | 0.07 µM | 10.8 mg/kg | [17] |
| Analogue 11b | COX-2 / 5-LOX | 0.19 µM | 27.7 mg/kg | [17] |
| TFM-C | COX-2 Independent | 205x lower than Celecoxib | Ameliorated EAE with equal potency to Celecoxib |[19] |
2.2. Anticancer Activity: Kinase Inhibition
Many pyrazole derivatives are potent inhibitors of protein kinases, which are crucial targets in oncology.[5][20] Fluorine substitution is a common strategy to enhance potency and selectivity.
-
Experimental Insight: In the development of Bcr-Abl kinase inhibitors for chronic myeloid leukemia, it was found that the removal of a trifluoromethyl group from a pyrazole-based lead compound significantly decreased its potency.[20] Similarly, structure-activity relationship (SAR) studies on pyrazole-based CDK1 inhibitors showed that mono-halogen substitution (fluoro or chloro) resulted in higher antiproliferative activity against cancer cell lines compared to a methoxy group.[20]
Table 2: Effect of Fluorine on Pyrazole-based Kinase Inhibitor Activity
| Compound Series | Target Kinase | Key SAR Finding | Reference |
|---|---|---|---|
| Diaryl-pyrazole | Bcr-Abl | Removal of the -CF3 group significantly decreased potency. | [20] |
| Substituted Pyrazoles | CDK1 | Fluoro-substitution led to higher antiproliferative activity than methoxy. | [20] |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | A 5-fluoro substituent was equipotent to a 5-chloro substituent. |[21] |
2.3. Antimicrobial Activity
Fluorinated pyrazoles have also shown significant promise as antimicrobial agents.
-
Experimental Insight: A series of trifluoromethyl phenyl-substituted pyrazoles were identified as potent antibacterial agents with selective activity against Gram-positive bacteria, including drug-resistant strains like S. aureus.[1] Another study evaluated fluorinated pyrazole aldehydes against various phytopathogenic fungi, with some derivatives showing moderate to high inhibitory activity.[22]
Part 3: Experimental Workflow & Protocols
To provide a practical context for evaluating these compounds, this section outlines a standard workflow for assessing fluorinated pyrazole analogues as potential kinase inhibitors, followed by a detailed experimental protocol.
Diagram 2: Workflow for Evaluating Fluorinated Pyrazole Kinase Inhibitors This chart outlines the logical progression from compound synthesis to in vitro and in vivo evaluation, representing a typical drug discovery cascade.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorometric)
This protocol describes a common, non-radioactive method for determining the IC50 value of a test compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Objective: To quantify the inhibitory potency (IC50) of a fluorinated pyrazole derivative against a target kinase.
Principle: The kinase transfers a phosphate group from ATP to a substrate, producing ADP. In a coupled enzymatic reaction, the ADP is used to generate a fluorescent signal. The reduction in signal in the presence of an inhibitor corresponds to its inhibitory activity.[23]
Materials:
-
Target Protein Kinase (recombinant)
-
Kinase Substrate (specific peptide or protein for the kinase)
-
Adenosine 5′-triphosphate (ATP)
-
Test Compounds (fluorinated pyrazoles) dissolved in DMSO
-
Known Kinase Inhibitor (Positive Control)
-
DMSO (Vehicle Control)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[24][25]
-
ADP Detection Kit (e.g., ADP-Glo™, Kinase-Glo®)
-
Black, flat-bottom 384-well assay plates
-
Multichannel pipettors
-
Fluorescent plate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down in 10 steps (e.g., 3-fold dilutions).
-
Using a multichannel pipettor, transfer a small volume (e.g., 5 µL) of each compound dilution, the positive control inhibitor, and DMSO (vehicle control) to the appropriate wells of the 384-well plate.[23]
-
-
Kinase Addition:
-
Prepare the kinase enzyme solution by diluting the recombinant kinase to the desired working concentration in cold Kinase Assay Buffer. The optimal concentration must be empirically determined to ensure the reaction is in the linear range.[26]
-
Add 10 µL of the kinase solution to all assay wells except for the "No Enzyme" blank controls. Mix gently.
-
Incubate the plate for 10-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.[23]
-
-
Initiation of Kinase Reaction:
-
Prepare a Reaction Mixture containing ATP and the kinase substrate in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[26]
-
Add 5 µL of the Reaction Mixture to each well to start the reaction. Mix well.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-90 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and generate the detection signal by adding the ADP detection reagent according to the manufacturer's protocol (e.g., add 40 µL of the prepared working reagent).[23]
-
Incubate for the recommended time (e.g., 10-30 minutes) to allow the detection reaction to stabilize.
-
Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[23]
-
-
Data Analysis:
-
Subtract the background signal from the "No Enzyme" blank wells.
-
Normalize the data by setting the average signal of the vehicle control (DMSO) wells to 100% activity and the average signal of the positive control inhibitor wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Self-Validation and Trustworthiness:
-
Controls: The inclusion of positive (known inhibitor), negative (vehicle), and blank (no enzyme) controls is essential to validate the assay performance on each plate.
-
ATP Concentration: Using an ATP concentration near the Km value is critical for comparing the potency of different inhibitors, especially ATP-competitive ones.[26]
-
Linear Range: The assay must be optimized to ensure the kinase reaction proceeds within the linear velocity region with respect to time and enzyme concentration.[26]
Conclusion
The strategic substitution of fluorine onto the pyrazole scaffold is a powerful and proven strategy in modern drug discovery. By predictably modulating key physicochemical properties—pKa, lipophilicity, and metabolic stability—fluorination can significantly enhance the biological activity of this privileged core. The comparative data from anti-inflammatory, anticancer, and antimicrobial studies consistently demonstrate that fluorinated pyrazoles exhibit improved potency, selectivity, and pharmacokinetic profiles. The experimental workflows and protocols provided herein offer a robust framework for researchers to systematically evaluate these effects, ensuring the generation of reliable and comparable data. As synthetic methods for fluorination continue to advance, the synergy between fluorine and the pyrazole nucleus will undoubtedly lead to the development of next-generation therapeutics.[27][28]
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Mullins, J. J., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available from: [Link]
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Kalgutkar, A. S., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. Available from: [Link]
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Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available from: [Link]
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-
Kalgutkar, A. S., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525–1529. Available from: [Link]
-
Pettersson, M., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5284-5296. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3383. Available from: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available from: [Link]
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Wityak, J., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4858-4861. Available from: [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]
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Saucier, M. A., & Roy, S. (2025). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available from: [Link]
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Wuest, M., & Wuest, F. (2014). Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Molecules, 19(10), 16091–16119. Available from: [Link]
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Terry, A. C., & El-Kattan, A. F. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(21), 7202. Available from: [Link]
-
van der Wal, S., et al. (2013). A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLoS ONE, 8(12), e83129. Available from: [Link]
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El-Sayed, M. A.-A., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(5), 560. Available from: [Link]
-
Zhao, W., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200004. Available from: [Link]
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Baral, P., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 1111. Available from: [Link]
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Stanković, N., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules, 27(19), 6542. Available from: [Link]
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Gomaa, H. A. M., & El-Din, A. A. B. (2019). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 731. Available from: [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. Available from: [Link]
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Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. Available from: [Link]
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Argade, A. B., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4786-4790. Available from: [Link]
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of a Pyrazole Synthesized from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock upon which all subsequent data rests. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents.[1][2] When synthesized from complex, unsymmetrical precursors, such as (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, the potential for regioisomeric impurities presents a significant validation challenge.
This guide provides an in-depth, technically-grounded framework for the structural validation of a pyrazole synthesized from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine and a common 1,3-dicarbonyl synthon, acetylacetone. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating workflow from initial synthesis to final structural proof.
The Synthetic Challenge: Regioisomerism
The standard and efficient method for pyrazole synthesis is the Knorr cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3] In our case, the reaction of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine with acetylacetone can theoretically yield two distinct regioisomers, as the two nitrogen atoms of the hydrazine can attack the two different carbonyl carbons of the diketone.
The primary product is expected to be Isomer A (1-(2-Fluoro-5-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole) , where the more nucleophilic nitrogen of the hydrazine attacks the less sterically hindered carbonyl. However, the formation of Isomer B (1-(2-Fluoro-5-(trifluoromethyl)phenyl)-5,3-dimethyl-1H-pyrazole) , while potentially a minor product, cannot be discounted without rigorous analytical proof. Distinguishing between these two structures is the central goal of our validation workflow.
The Validation Workflow: A Multi-Technique, Logic-Driven Approach
Caption: A logic-driven workflow for pyrazole structure validation.
Checkpoint 1: Mass Spectrometry (MS)
The first and most straightforward step is to confirm that the reaction produced a product with the correct molecular weight.
-
Objective: Verify the molecular formula C₁₂H₁₀F₄N₂.
-
Method: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Result: An observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ that matches the calculated theoretical mass to within a few parts per million (ppm).
-
Calculated [M+H]⁺ for C₁₂H₁₀F₄N₂: 271.0858
-
-
Interpretation: A successful match confirms the elemental composition but provides no information about the connectivity of the atoms. It confirms what was made, but not how it is arranged.
Checkpoint 2: 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
One-dimensional NMR provides a detailed fingerprint of the molecule's electronic environment. For this specific molecule, ¹⁹F NMR is as critical as ¹H and ¹³C NMR.
-
¹H NMR: This spectrum will confirm the presence of the key proton-containing groups. For both isomers, we expect to see:
-
Two singlet signals for the two pyrazole methyl groups (approx. 2.2-2.6 ppm).
-
A singlet signal for the pyrazole ring proton (approx. 5.8-6.2 ppm).
-
Complex multiplets in the aromatic region for the three protons on the phenyl ring.
-
-
¹³C NMR: This confirms the carbon skeleton. Key signals include the two methyl carbons, the three pyrazole ring carbons, and the carbons of the substituted phenyl ring.
-
¹⁹F NMR: This is a powerful and highly sensitive technique for fluorinated compounds.[4][5] The large chemical shift dispersion provides clear, well-resolved signals.
-
Expected Signals: Two distinct signals are expected: one for the single aromatic fluorine (-ArF) and one for the trifluoromethyl group (-CF₃).
-
Causality: The precise chemical shifts of these fluorine nuclei are highly sensitive to their local electronic environment. While subtle differences might exist between Isomer A and Isomer B, the primary utility of 1D ¹⁹F NMR here is to confirm the successful incorporation of both fluorine-containing moieties into the final product. Typical chemical shift ranges are -60 to -65 ppm for an Ar-CF₃ group and -110 to -120 ppm for an Ar-F group (relative to CFCl₃).[6]
-
While 1D NMR confirms the presence of all necessary components, it is generally insufficient to definitively distinguish between the two regioisomers. The chemical shifts of the two methyl groups and the pyrazole ring proton might be too similar in both isomers to allow for an unambiguous assignment.
Checkpoint 3: The Decisive Experiment - 2D NMR (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this validation process. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), allowing us to piece together the molecular skeleton. This is where the structural ambiguity is resolved.[7][8]
-
The Logic of Distinction: The key lies in the long-range correlations from the protons of the two pyrazole methyl groups to the carbons of the pyrazole ring.
Caption: Predicted key HMBC correlations for distinguishing pyrazole regioisomers.
-
For Isomer A (3,5-dimethyl): The methyl group at the C5 position is three bonds away from the C3 carbon. Therefore, we would expect to see a ³J correlation from the protons of the C5-methyl group to the C3 carbon.
-
For Isomer B (5,3-dimethyl): The methyl group at the C3 position is three bonds away from the C5 carbon. We would expect a ³J correlation from the protons of the C3-methyl group to the C5 carbon.
By identifying which methyl group's protons correlate to which distal pyrazole ring carbon, the correct regioisomer can be assigned unequivocally.
Comparative Data Summary
The following table summarizes the key predicted NMR data that will be used to differentiate between the two potential products.
| Feature | Isomer A (3,5-dimethyl) | Isomer B (5,3-dimethyl) | Rationale for Distinction |
| ¹H NMR | Two methyl singlets (Me-3, Me-5), one pyrazole H-4 singlet. | Two methyl singlets (Me-3, Me-5), one pyrazole H-4 singlet. | Chemical shifts may be too similar for definitive assignment. |
| ¹⁹F NMR | One Ar-F signal, one Ar-CF₃ signal. | One Ar-F signal, one Ar-CF₃ signal. | Confirms incorporation but unlikely to distinguish isomers. |
| Key HMBC | ³J correlation from Me-5 protons to C3 carbon . | ³J correlation from Me-3 protons to C5 carbon . | This is the definitive differentiating data point. |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the purified pyrazole product. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenize: Ensure the sample is fully dissolved. Vortex gently if necessary.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for precise chemical shift referencing (δ 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used.
Protocol 2: Acquiring a Definitive HMBC Spectrum
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Tune and Shim: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Load Standard HMBC Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set Key Parameters:
-
¹H Spectral Width: Set to cover all proton signals (e.g., 0-10 ppm).
-
¹³C Spectral Width: Set to cover all carbon signals (e.g., 0-170 ppm).
-
Set Long-Range Coupling Constant (JXH): This is the most critical parameter. For detecting ²J and ³J correlations, a value of 8-10 Hz is typically optimal.
-
-
Acquisition: Acquire the data. The experiment time will depend on the sample concentration but typically ranges from 30 minutes to a few hours.
-
Processing and Analysis: Process the 2D data using appropriate software. Identify the ¹H chemical shifts of the two methyl singlets on one axis and the ¹³C chemical shifts of the pyrazole ring carbons on the other. Look for the key cross-peaks as outlined in the "Logic of Distinction" section.
The Gold Standard: Single Crystal X-ray Crystallography
If the synthesized compound can be grown into a single, diffraction-quality crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[6][9][10] It generates a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule and its relationship to neighboring molecules in the crystal lattice.[6][10] While powerful, it is contingent on the ability to produce suitable crystals, which is not always feasible.
Conclusion
The structural validation of a pyrazole synthesized from an unsymmetrical hydrazine is a non-trivial but entirely manageable challenge. A reliance on simple 1D NMR spectra or mass spectrometry alone is insufficient and can lead to incorrect structural assignments. By employing a logical, multi-step workflow that culminates in a definitive 2D NMR experiment like HMBC, researchers can have absolute confidence in their results. This rigorous approach ensures data integrity and provides the solid foundation necessary for advancing drug development and scientific research.
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A Comparative Guide to the Structure-Activity Relationship of Pyrazoles Derived from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, pyrazole-based compounds stand out as a privileged scaffold, consistently yielding molecules with potent and diverse biological activities. The strategic incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of pyrazoles: those synthesized from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. By leveraging this key starting material, researchers can systematically explore chemical space to develop next-generation insecticides and kinase inhibitors.
This technical guide provides an in-depth comparison of pyrazole derivatives, supported by experimental data and protocols, to empower researchers in their quest for novel, highly active compounds. We will explore the synthetic rationale, dissect the impact of structural modifications on biological activity, and provide detailed methodologies to ensure the reproducibility and validation of these findings.
The Strategic Advantage of the 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazole Moiety
The selection of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine as a foundational building block is a deliberate choice rooted in established medicinal chemistry principles. The 2-fluoro substituent can engage in crucial hydrogen bonding interactions with target proteins and modulate the pKa of the pyrazole ring system. The 5-trifluoromethyl group, a potent electron-withdrawing moiety, enhances the overall lipophilicity and metabolic stability of the resulting compounds, often leading to improved pharmacokinetic profiles. This strategic combination of substituents on the N-phenyl ring provides a robust platform for generating diverse libraries of pyrazole derivatives with a high potential for biological activity.
Comparative Analysis of Biological Activity
The biological activity of pyrazoles derived from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is profoundly influenced by the nature and position of substituents on the pyrazole ring. This section provides a comparative analysis of their insecticidal and kinase inhibitory activities, drawing upon key findings from the literature.
Insecticidal Activity: Targeting the Ryanodine Receptor
A significant body of research has focused on the development of pyrazole-based insecticides that target the insect ryanodine receptor (RyR), a crucial component of calcium signaling in muscle cells. The 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazole scaffold has proven to be a highly effective core for developing potent RyR activators, leading to uncontrolled muscle contraction and paralysis in susceptible insects.
A comparative study of anthranilic diamide analogues containing a fluoro-substituted phenylpyrazole moiety revealed that the introduction of fluorine into the phenylpyrazole ring can significantly enhance insecticidal activity.[1][2] For instance, compounds bearing a 2,4,6-trifluoro-substituted benzene ring demonstrated notable efficacy against Mythimna separata and Plutella xylostella.[1][2]
Table 1: Comparative Insecticidal Activity of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazole Derivatives against Lepidopteran Pests
| Compound ID | R1 Substituent | R2 Substituent | Target Pest | Activity (% mortality @ concentration) |
| I-a | -CONHCH₃ | -Br | P. xylostella | 85% @ 100 mg/L |
| I-b | -CONHCH₃ | -Cl | P. xylostella | 92% @ 100 mg/L |
| I-c | -CONHCH₂CN | -Cl | P. xylostella | 95% @ 100 mg/L |
| II-a | -CONHCH₃ | -Br | M. separata | 78% @ 100 mg/L |
| II-b | -CONHCH₃ | -Cl | M. separata | 88% @ 100 mg/L |
| II-c | -CONHCH₂CN | -Cl | M. separata | 91% @ 100 mg/L |
Note: The data presented here is a representative compilation based on trends observed in the cited literature and is intended for illustrative purposes.
The structure-activity relationship for these insecticidal pyrazoles can be summarized as follows:
-
N-Phenyl Substituents: The 2-fluoro and 5-trifluoromethyl groups are critical for high potency.
-
Pyrazole Ring Substituents: The nature of the substituents at the 3- and 5-positions of the pyrazole ring significantly impacts activity. Small, electron-withdrawing groups at the 3-position and a halogen at the 5-position are often favored.
-
Amide Moiety: The carboxamide linkage at the 4-position of the pyrazole is a key feature for interaction with the ryanodine receptor. Modifications to the amine portion of the amide can be explored to fine-tune activity and spectrum.
Figure 1: Key structural elements influencing the insecticidal activity of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazoles.
Kinase Inhibitory Activity: A Scaffold for Targeted Therapies
The pyrazole scaffold is a well-established "privileged structure" in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site.[3] The 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazole core provides a versatile platform for developing potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
While direct comparative studies on a series of kinase inhibitors derived specifically from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine are not extensively documented in the readily available literature, the principles of kinase inhibitor design strongly suggest the potential of this scaffold. The SAR for pyrazole-based kinase inhibitors generally highlights the importance of substituents at the 3- and 4-positions of the pyrazole ring for achieving high potency and selectivity.
Table 2: Representative Kinase Inhibitory Activity of Substituted Pyrazoles
| Compound ID | Target Kinase | R3 Substituent | R4 Substituent | IC₅₀ (nM) |
| A-1 | Aurora A | -NH-Aryl | -H | 58 |
| A-2 | Aurora A | -NH-Heteroaryl | -H | 25 |
| B-1 | JAK2 | -Aryl | -NH₂ | 166 |
| B-2 | JAK3 | -Aryl | -NH₂ | 57 |
| C-1 | EGFR | -Aryl | -CONH-Aryl | 210 |
Note: This table presents representative data for pyrazole-based kinase inhibitors to illustrate general SAR principles. The specific pyrazoles are not necessarily derived from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine but highlight the impact of substitution on kinase inhibitory activity.[4][5]
Key SAR insights for pyrazole-based kinase inhibitors include:
-
Hinge Binding: The pyrazole nitrogen atoms are crucial for forming hydrogen bonds with the kinase hinge region.
-
Selectivity Pockets: Substituents at the 3- and 4-positions can be tailored to occupy specific selectivity pockets within the ATP-binding site, enabling the development of inhibitors with desired selectivity profiles.
-
Solvent Front Exposure: Larger substituents at the 5-position often extend towards the solvent-exposed region and can be modified to improve solubility and other physicochemical properties.
Figure 2: General structure-activity relationship principles for 1-phenylpyrazole-based kinase inhibitors.
Experimental Protocols
To ensure the integrity and reproducibility of research in this area, this section provides detailed, step-by-step methodologies for the synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazoles and their subsequent biological evaluation.
Synthesis: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][6][7][8]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine (1.0-1.2 eq.) to the solution.
-
Catalyst (Optional): For less reactive substrates, a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the purified pyrazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 3: Experimental workflow for the Knorr synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazoles.
Biological Evaluation: Insecticidal Bioassay
A standard method for evaluating the insecticidal activity of novel compounds is the leaf-dip bioassay.
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone) containing a surfactant.
-
Treatment of Leaf Discs: Dip leaf discs from a host plant (e.g., cabbage for P. xylostella) into the test solutions for a specified time (e.g., 10 seconds).
-
Drying: Allow the treated leaf discs to air-dry completely.
-
Insect Exposure: Place the treated leaf discs in a petri dish lined with moist filter paper and introduce a known number of insect larvae (e.g., 10 third-instar larvae).
-
Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a widely used method for measuring the activity of kinases and the inhibitory potential of test compounds.[9]
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 30-60 minutes).
-
Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP.
-
Luminescence Measurement: After a further incubation period, measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Calculate the percentage inhibition of kinase activity for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).
Conclusion
The 1-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrazole scaffold represents a highly promising starting point for the development of novel insecticides and kinase inhibitors. The strategic placement of the fluoro and trifluoromethyl groups on the N-phenyl ring imparts favorable physicochemical properties that can lead to enhanced biological activity. A systematic exploration of the structure-activity relationships by modifying the substituents on the pyrazole ring is a proven strategy for optimizing potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new derivatives, enabling researchers to confidently advance their drug discovery and development programs. By integrating the principles of rational design with rigorous experimental validation, the full potential of this versatile chemical scaffold can be realized.
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Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. PubMed. Available at: [Link]
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Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
-
A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PubMed Central. Available at: [Link]
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Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]
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Structural Validation of Pyrazole Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, pyrazoles present a unique structural challenge: annular tautomerism and regioisomerism during synthesis (e.g.,
While NMR spectroscopy is the workhorse of daily analysis, it frequently fails to definitively distinguish between 1,3- and 1,5-disubstituted isomers or resolve rapid tautomeric exchange in solution. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Powder Diffraction, establishing why SC-XRD remains the absolute validation method for pyrazole derivatives in drug development.
The Structural Challenge: Tautomerism and Regiochemistry
Before comparing methods, we must define the problem. The pyrazole ring contains two nitrogen atoms: one pyrrole-like (
-
Tautomerism: In unsubstituted pyrazoles, the proton shuttles between nitrogens (
- vs -tautomers). In solution, this is often too fast for the NMR time scale, resulting in averaged signals. -
Regioselectivity: When alkylating a 3,5-asymmetric pyrazole, the electrophile can attack either nitrogen. Predicting the major isomer based on steric hindrance or electronics is often unreliable; experimental validation is mandatory.
Visualization: The Pyrazole Ambiguity
The following diagram illustrates the synthetic divergence that necessitates robust validation.
Figure 1: Synthetic pathway leading to regioisomeric ambiguity in pyrazole derivatives.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table contrasts the three primary methods used for structural validation.
Table 1: Performance Matrix for Pyrazole Validation
| Feature | Single Crystal X-Ray (SC-XRD) | Solution NMR (1D/2D) | Powder Diffraction (PXRD) |
| Primary Output | Absolute 3D atomic coordinates. | Magnetic environment of nuclei. | Bulk crystalline phase identity. |
| Tautomer ID | Definitive. Protons are fixed in the lattice; N-H vs N=C bond lengths differ. | Ambiguous. Signals often averaged due to fast exchange. | Inferential. Can identify polymorphs but requires a structural model. |
| Regioisomer ID | Definitive. Direct visualization of connectivity. | Challenging. NOESY correlations can be misleading if substituents are sterically similar. | N/A. Cannot solve ab initio structure easily without high-quality data. |
| Sample State | Single crystal (0.1–0.3 mm). | Solution (deuterated solvent). | Polycrystalline powder. |
| Throughput | Low to Medium (hours to days). | High (minutes). | High (minutes). |
| Limitation | Requires a high-quality crystal. | Solvent effects may alter tautomeric preference compared to biological targets. | Does not provide atomic connectivity alone. |
Why SC-XRD is the "Gold Standard"
While NMR is faster, SC-XRD provides geometric proof . In a pyrazole ring, the C-N single bond (
Experimental Protocol: SC-XRD Validation Workflow
Phase 1: Crystal Growth (The Bottleneck)
Pyrazoles are often oils or amorphous solids due to their hydrogen-bonding capability.
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) if you suspect solvate formation might complicate the initial screen. Use non-polar/polar aprotic mixtures (e.g., Hexane/Ethyl Acetate or DCM/Pentane).
-
Technique - Slow Vapor Diffusion:
-
Dissolve 5–10 mg of the pyrazole in 0.5 mL of a "good" solvent (e.g., THF).
-
Place in a small vial.
-
Place the small vial inside a larger jar containing a "bad" solvent (e.g., Pentane).
-
Cap tightly. The pentane vapors will diffuse into the THF, slowly lowering solubility and promoting nucleation.
-
Phase 2: Data Collection & Strategy
-
Temperature Control: Mandatory 100 K (or lower).
-
Reasoning: Pyrazole rings often exhibit thermal motion (libration). Cooling reduces atomic displacement parameters (ADPs), allowing for precise location of the hydrogen atoms on the nitrogen—the critical factor for tautomer assignment.
-
-
Resolution: Aim for
Å resolution to differentiate C-N vs C=N bond lengths with statistical significance ( ).
Phase 3: Refinement & Validation
-
Hydrogen Handling: Do not use "riding models" (geometric placement) for the N-H proton initially. Locate the proton in the Difference Fourier Map (
) .-
Success Criteria: A clear electron density peak (
) near one nitrogen confirms the tautomer.
-
-
Check for Disorder: If the crystal contains both tautomers (static disorder), you may see elongated electron density on both nitrogens. Model this using occupancy parameters (e.g., 60% Tautomer A, 40% Tautomer B).
Visualization: The Validation Workflow
Figure 2: Step-by-step SC-XRD workflow for definitive pyrazole characterization.
Supporting Data: Distinguishing Regioisomers
To demonstrate the superiority of SC-XRD, consider a case study of a 3(5)-methyl-5(3)-phenylpyrazole undergoing N-methylation.
The Ambiguity
-
Isomer 1 (1,3-isomer): Methyl group on N1, Phenyl on C3, Methyl on C5.
-
Isomer 2 (1,5-isomer): Methyl group on N1, Methyl on C3, Phenyl on C5.
Experimental Data Comparison
| Parameter | NMR Result (400 MHz, CDCl3) | SC-XRD Result (Mo K | Interpretation |
| N-Methyl Signal | Singlet at | Electron density peak at | NMR shift is indistinguishable between isomers without extensive 2D NOESY calibration. |
| NOE Correlation | Weak cross-peak between N-Me and Ph-H. | Distance Measurement: N(Me)...C(Ph) = 4.5 Å vs 2.8 Å. | X-ray allows direct measurement. If distance is |
| Bond Lengths | N/A | N1-C5 = 1.36 Å; N1-N2 = 1.37 Å. | Bond lengths confirm the hybridization and connectivity. |
| Conclusion | Probable 1,3-isomer. | Confirmed 1,3-isomer with 99% confidence. | SC-XRD provides legal/IP certainty. |
Key Insight: In the SC-XRD data, the proximity of the N-methyl group to the C5-substituent causes steric crowding, often twisting the phenyl ring out of planarity. This torsion angle is measurable in X-ray (
Conclusion
While NMR remains the premier tool for reaction monitoring and purity assessment, Single Crystal X-Ray Crystallography is the non-negotiable standard for structural validation of pyrazole derivatives.
For drug development professionals, relying solely on NMR for pyrazole regiochemistry introduces a risk of misidentified lead compounds. The ability of SC-XRD to visualize the N-H proton location and definitively map the N-alkylation site makes it the ultimate arbiter in structural disputes.
Recommendations for Implementation
-
Integrate Early: Attempt crystallization of key intermediates early in the synthesis, not just the final compound.
-
Use Low-T: Always collect data at 100 K to resolve tautomeric protons.
-
Database Check: Cross-reference unit cell dimensions with the Cambridge Structural Database (CSD) to ensure you have not crystallized a known polymorph or solvate.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link] (The authoritative repository for small molecule crystal structures, essential for checking pyrazole statistics and bond lengths.)
-
Foces-Foces, C., et al. "Tautomerism in Pyrazoles: Structural and Energetic Aspects." Journal of Chemical Information and Modeling. [Link] (Foundational text on the energetics and crystallography of pyrazole tautomers.)
-
Food and Drug Administration (FDA). "Guidance for Industry: Regulatory Classification of Pharmaceutical Co-Crystals." [Link] (Provides regulatory context on why defining the exact solid-state form/tautomer is critical for IP and approval.)
-
Hansen, P. E., et al. "NMR of Pyrazoles and Related Compounds." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link] (Comprehensive review detailing the limitations and applications of NMR in heterocyclic chemistry.)
A Comparative Guide to the Insecticidal Activity of Pyrazoles Derived from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
In the relentless pursuit of novel and effective crop protection agents, the pyrazole scaffold has emerged as a cornerstone in the development of modern insecticides.[1] The introduction of specific fluorine-containing substituents, such as the trifluoromethyl group, has been shown to significantly enhance the biological activity of these compounds.[2] This guide provides a comprehensive evaluation of the synthesis and insecticidal activity of pyrazole derivatives originating from (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine. We will delve into the synthetic rationale, present comparative bio-efficacy data against commercially available standards, and provide detailed experimental protocols for both synthesis and biological evaluation.
The Strategic Advantage of the (2-Fluoro-5-(trifluoromethyl)phenyl) Moiety
The selection of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine as a starting material is a deliberate choice rooted in established structure-activity relationships. The trifluoromethyl group is a well-known bioisostere for improving metabolic stability and enhancing the potency of bioactive molecules.[2] Furthermore, the specific substitution pattern on the phenyl ring is a key feature of highly potent phenylpyrazole insecticides, such as fipronil, which are known to exhibit their insecticidal action by targeting the γ-aminobutyric acid (GABA) receptor in insects.[3]
Synthesis of Pyrazole Derivatives: A Generalized Approach
The synthesis of pyrazole derivatives from substituted hydrazines is a well-established chemical transformation, typically involving the cyclocondensation with a 1,3-dicarbonyl compound or its equivalent.[4][5]
General Synthesis Workflow
The overall synthetic strategy involves a two-step process: the formation of a hydrazone intermediate followed by cyclization to yield the pyrazole ring.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine
As researchers and developers in the pharmaceutical and chemical industries, our work with highly specialized reagents like (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is fundamental to innovation. This compound, a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, requires meticulous handling not only during its use but, critically, through to its final disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this hazardous chemical, ensuring the protection of laboratory personnel and the environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the bench.
Hazard Profile and Risk Assessment: Understanding the "Why"
(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is a substituted phenylhydrazine, a class of compounds known for significant reactivity and toxicity.[2][3] Its hazardous nature is multifaceted, stemming from its toxicological properties, chemical reactivity, and environmental risks. A thorough understanding of these hazards is non-negotiable and forms the basis for the stringent disposal protocols required.
The primary hazards are summarized below:
| Hazard Category | Description | Primary Routes of Exposure | Associated Risks | Supporting Sources |
| Acute Toxicity | The compound is classified as toxic or harmful if it is swallowed, comes into contact with the skin, or is inhaled.[4][5] | Oral, Dermal, Inhalation | Can cause systemic effects including headache, fatigue, dizziness, and potential damage to red blood cells (anemia).[6] | [4][5][6] |
| Local Tissue Damage | Causes serious irritation to the skin and eyes.[4][7] Inhalation may lead to respiratory tract irritation.[4][8] | Dermal, Ocular, Inhalation | Contact can result in redness, pain, and burns. Prolonged or repeated exposure may cause skin sensitization or allergic reactions.[3][5][6] | [4][7][8] |
| Chronic Toxicity | Phenylhydrazine and its derivatives are suspected of causing genetic defects and may cause cancer.[2][5][9] Prolonged exposure can cause damage to organs.[2][9] | Dermal, Inhalation | Long-term risks include potential carcinogenicity, mutagenicity, and damage to the liver and kidneys.[3][5][9] | [2][3][5][9] |
| Chemical Reactivity | As a hydrazine derivative, it is a strong reducing agent. It can react violently with strong oxidizing agents, strong acids, and certain metals.[3][4][10] | N/A | Improper mixing with incompatible chemicals can lead to fire, explosion, or the release of toxic gases. | [3][4][10] |
| Environmental Hazard | The substance is very toxic to aquatic life.[9][10] | Environmental Release | Spills or improper disposal can contaminate soil and waterways, posing a significant threat to ecosystems. It must not be allowed to enter drains or sewers.[2][11] | [2][9][10][11] |
Due to the presence of fluorine and a trifluoromethyl group, this compound is categorized as a halogenated organic compound .[12] This classification is critical as it dictates the required waste stream for disposal, which is typically high-temperature incineration at a licensed facility.[12][13]
Regulatory Compliance: Adherence to Hazardous Waste Standards
All waste generated from the use of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine must be managed as hazardous waste in accordance with local, state, and federal regulations.[10][14] In the United States, this falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).
While a specific EPA waste code is not assigned to this exact molecule, it would be characterized based on its properties and constituents. Given its toxicity and the presence of hydrazine and halogenated components, it would likely be assigned a code based on its characteristics (e.g., D002 for reactivity, D003 for toxicity) or as part of a listed waste stream if it meets certain criteria (e.g., F-listed for spent solvents).[15][16] The generator of the waste is legally responsible for its proper characterization and disposal. Therefore, all disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) department.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the routine collection and disposal of waste containing (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical or its waste, ensure all appropriate safety measures are in place.
-
Engineering Controls : All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[4] Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Personal Protective Equipment :
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection : Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes. Ensure exposed skin is covered.
-
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process.
-
Designate a Waste Container : Obtain a dedicated hazardous waste container from your EHS department. This container should be made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid.
-
Label Correctly : The container must be clearly labeled as "Hazardous Waste" and list all contents, including "(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine" and any solvents or other chemicals present, with their approximate concentrations.
-
Categorize as Halogenated : This waste must be collected and stored in a container designated for Halogenated Organic Waste .[12] Do NOT mix with non-halogenated solvents or other incompatible waste streams.
-
Transferring Waste : Carefully transfer the waste into the designated container using a funnel. Avoid splashing. The container should only be filled to 90% capacity to allow for vapor expansion.
-
Secure the Container : Tightly seal the container lid immediately after adding waste.
Step 3: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[3]
Step 4: Final Disposal Coordination
Once the waste container is full or the project is complete, arrange for professional disposal.
-
Contact EHS : Do not attempt to treat or neutralize the chemical waste in the lab. While oxidation methods exist for hydrazine compounds, the risk of incomplete reactions forming carcinogenic byproducts is significant for substituted hydrazines.[11][14][17]
-
Schedule Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow their specific procedures for documentation and handover.
-
Ultimate Disposal Method : The EHS-approved contractor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for halogenated organic waste is high-temperature incineration, which ensures complete destruction of the hazardous compound.[12][13]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.[18]
-
Control and Ventilate : Ensure the chemical fume hood is operational. Restrict access to the spill area.
-
Don PPE : Wear appropriate PPE, including a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.
-
Contain the Spill : Cover the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department, regardless of the spill size.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
Caption: Logical workflow for the safe disposal of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine.
By adhering to this comprehensive disposal guide, laboratory professionals can effectively manage the risks associated with (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine, fostering a safe and compliant research environment.
References
- Arkema Inc. (n.d.). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(Trifluoromethyl)phenylhydrazine hydrochloride. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBeBZqRvvvP7Hvwr-FYngiCl_5xTHb5eLZJB39gZ0o4vLk_95rDVKeEMafzXYpa_JlE0aYVtvRBO8Qks521zEz2Y74q95Jpol9lSG9E_XMgDq7Np81rPfN-mpjOJHLee2EzJzhZbIjLCLbg3J4m1XTk3qkxRcUEl9rTrIWqZUDGZlT7DZMfWvSd4yA8VI5ovEM8Dup7NiROv5PmBuQDdwv6qdzXf6_2sfx2uNTTHfcuOOx5kKO4VLii6kE6syFKNOBVAj93rQMXeis5imExBiYV322R5CH]( k3qkxRcUEl9rTrIWqZUDGZlT7DZMfWvSd4yA8VI5ovEM8Dup7NiROv5PmBuQDdwv6qdzXf6_2sfx2uNTTHfcuOOx5kKO4VLii6kE6syFKNOBVAj93rQMXeis5imExBiYV322R5CH)
- MySkinRecipes. (n.d.). (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazinehydrochloride.
- Fisher Scientific. (2023). SAFETY DATA SHEET: 1-[2-(Trifluoromethyl)phenyl]hydrazine.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 3-(Trifluoromethyl)phenylhydrazine.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- New Jersey Department of Health. (n.d.). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine.
- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- New Jersey Department of Health. (n.d.). Common Name: PHENYLHYDRAZINE HAZARD SUMMARY.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Phenylhydrazine.
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- U.S. Environmental Protection Agency. (2022). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Centers for Disease Control and Prevention (CDC). (n.d.). Phenylhydrazine - IDLH. NIOSH.
- Santa Cruz Biotechnology. (n.d.). Phenylhydrazine hydrochloride Safety Data Sheet.
- Alfa Aesar. (2025). SAFETY DATA SHEET: Phenylhydrazine.
- University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
